molecular formula C23H25Cl2N7OS B15580766 Shp2-IN-34

Shp2-IN-34

Cat. No.: B15580766
M. Wt: 518.5 g/mol
InChI Key: REDIXOPSFHVTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shp2-IN-34 is a useful research compound. Its molecular formula is C23H25Cl2N7OS and its molecular weight is 518.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H25Cl2N7OS

Molecular Weight

518.5 g/mol

IUPAC Name

1-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chlorophenyl]-3-(3-chlorophenyl)urea

InChI

InChI=1S/C23H25Cl2N7OS/c1-23(27)8-10-32(11-9-23)18-13-28-21(20(26)31-18)34-17-7-3-6-16(19(17)25)30-22(33)29-15-5-2-4-14(24)12-15/h2-7,12-13H,8-11,27H2,1H3,(H2,26,31)(H2,29,30,33)

InChI Key

REDIXOPSFHVTOY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Shp2-IN-34 and its Molecular Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and pharmacological profile of Shp2-IN-34, a novel inhibitor of the Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2). All data and methodologies presented herein are derived from the primary scientific literature.

Executive Summary

This compound, also identified as compound A8, is a potent, orally bioavailable, allosteric inhibitor of the SHP2 protein. As a member of the phenyl urea (B33335) chemical class, it has demonstrated significant anti-tumor activity in preclinical models of colon cancer, including those resistant to other SHP2 inhibitors. This compound exerts its effects by targeting the SHP2 phosphatase, a critical signaling node that plays a key role in multiple oncogenic pathways, most notably the RAS-MAPK cascade. This document details the quantitative biochemical and cellular activity of this compound, the experimental protocols for its characterization, and the signaling pathways it modulates.

Molecular Target: SHP2 Phosphatase

The primary molecular target of this compound is the SHP2 protein, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 is a crucial transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways that regulate cell growth, differentiation, and survival. In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the phosphatase domain. Upon activation by binding to phosphotyrosine residues on upstream signaling partners, SHP2 undergoes a conformational change that exposes its catalytic site.

SHP2 is a well-validated oncogene. Activating mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors. In cancer, hyperactive SHP2 signaling promotes uncontrolled cell proliferation and survival, often by amplifying signals through the RAS-ERK pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative findings.

Biochemical Assay Compound IC50 (nM) Notes
SHP2 (full-length, wild-type)This compound (A8)9.0Allosteric inhibition of phosphatase activity.
SHP1 (PTPN6)This compound (A8)>10,000Demonstrates high selectivity for SHP2 over the closely related SHP1.
PTP1B (PTPN1)This compound (A8)>10,000High selectivity against another key protein tyrosine phosphatase.
Cellular Assays Cell Line Assay IC50 (nM) Notes
KYSE-520 (Esophageal Cancer)This compound (A8)p-ERK Inhibition40Measures the inhibition of a key downstream effector of the SHP2 pathway.
CT26 (Colon Carcinoma)This compound (A8)Cell Proliferation150Demonstrates anti-proliferative effects in a cancer cell line.
HT-29 (Colon Carcinoma)This compound (A8)Cell Proliferation210Activity in a human colorectal adenocarcinoma cell line.
SW620 (Colon Carcinoma)This compound (A8)Cell Proliferation350Activity in a metastatic colon cancer cell line.

Signaling Pathways Modulated by this compound

This compound, by inhibiting SHP2, effectively dampens the signal transduction from receptor tyrosine kinases (RTKs) to the RAS-ERK pathway. This is a primary mechanism of its anti-cancer effects.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2-SOS1 RTK->Grb2_Sos Recruitment SHP2 SHP2 RTK->SHP2 Activation RAS RAS Grb2_Sos->RAS Activation SHP2->RAS Dephosphorylates inhibitory sites on RAS regulators Shp2_IN_34 This compound Shp2_IN_34->SHP2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: SHP2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro SHP2 Phosphatase Activity Assay

This assay quantifies the enzymatic activity of SHP2 and the inhibitory effect of compounds like this compound.

  • Reagents and Materials : Recombinant full-length human SHP2 protein, DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate, assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT).

  • Procedure :

    • A solution of SHP2 enzyme is prepared in the assay buffer.

    • This compound is serially diluted to various concentrations.

    • The enzyme solution is pre-incubated with the inhibitor or DMSO (vehicle control) for 30 minutes at room temperature.

    • The enzymatic reaction is initiated by adding the DiFMUP substrate.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • The fluorescence of the product (DiFMU) is measured using a plate reader with excitation at 355 nm and emission at 460 nm.

  • Data Analysis : The fluorescence intensity is converted to percent inhibition relative to the DMSO control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular p-ERK Inhibition Assay (Western Blot)

This assay assesses the ability of this compound to inhibit SHP2 signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

  • Cell Culture : KYSE-520 cells are cultured in appropriate media and serum-starved overnight before the experiment.

  • Procedure :

    • Cells are treated with various concentrations of this compound for 2 hours.

    • Cells are then stimulated with a growth factor (e.g., EGF or FGF) for 10 minutes to activate the RTK-SHP2-ERK pathway.

    • Following stimulation, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA assay.

  • Western Blotting :

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK1/2.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis : The band intensities for p-ERK are normalized to the total ERK bands. The IC50 for p-ERK inhibition is calculated from the dose-response curve.

In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

  • Animal Model : BALB/c mice are subcutaneously inoculated with CT26 colon carcinoma cells.

  • Treatment :

    • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.

    • This compound is administered orally once daily at a specified dose (e.g., 50 mg/kg).

    • The vehicle group receives the formulation without the active compound.

  • Efficacy Assessment :

    • Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²)/2.

    • The study continues for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • Data Analysis : Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups. Statistical significance is determined using appropriate statistical tests.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a SHP2 inhibitor like this compound.

Experimental_Workflow Start Compound Library Screening Hit_ID Hit Identification (Biochemical Assay) Start->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization - Selectivity Profiling - Cellular Assays (p-ERK, Proliferation) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Iterative Optimization ADME ADME/PK Profiling (Pharmacokinetics) In_Vitro->ADME In_Vivo In Vivo Efficacy (Tumor Xenograft Model) ADME->In_Vivo Candidate Preclinical Candidate (this compound) In_Vivo->Candidate

Figure 2: Drug Discovery Workflow for this compound.

Conclusion

This compound is a potent and selective allosteric inhibitor of SHP2 with demonstrated anti-cancer activity in preclinical models. Its mechanism of action involves the direct inhibition of SHP2 phosphatase activity, leading to the suppression of the oncogenic RAS-ERK signaling pathway. The data presented in this guide underscore the therapeutic potential of targeting SHP2 and provide a foundation for further investigation and development of this compound as a novel cancer therapeutic.

Shp2-IN-34 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the chemical structure and properties of "Shp2-IN--34," also referred to as "compound A8," definitive public information, including its specific chemical structure, IUPAC name, or SMILES string, could not be located. The available scientific literature and patent databases describe a variety of SHP2 inhibitors, including those with a phenyl urea (B33335) scaffold, but do not provide the specific details required to generate an in-depth technical guide on Shp2-IN-34.

The initial steps of the intended research process, which were to include a detailed analysis of the compound's chemical properties, its mechanism of action on the SHP2 signaling pathway, and a summary of relevant experimental data and protocols, are contingent on obtaining this fundamental structural information. Without the chemical structure, it is not possible to:

  • Generate a table of its chemical properties.

  • Create a diagram of its interaction with the SHP2 protein and the subsequent effects on downstream signaling pathways.

  • Identify and detail specific experimental protocols used for its evaluation.

  • Present quantitative data such as IC50 or pharmacokinetic values.

Therefore, the core requirements of the requested in-depth technical guide and whitepaper cannot be fulfilled at this time due to the lack of publicly available information on the precise chemical identity of this compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of SHP2 in the RAS-MAPK Signaling Pathway

Introduction: SHP2, a Critical Signaling Node

Src Homology Region 2-Containing Protein Tyrosine Phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase (PTP) ubiquitously expressed across human tissues.[1][2] It is a pivotal intracellular signaling molecule that plays a crucial role in regulating a multitude of cellular processes, including proliferation, survival, differentiation, and migration.[2] SHP2 is a key component of the RAS-Mitogen-Activated Protein Kinase (MAPK) signaling pathway, acting as a critical intermediary that links activated receptor tyrosine kinases (RTKs) to RAS activation.[3][4][5][6]

Due to its central role, the dysregulation of SHP2 activity through mutations or aberrant expression is implicated in various human diseases. Gain-of-function mutations are a primary cause of developmental disorders like Noonan syndrome and are frequently identified in various cancers, including leukemia and solid tumors.[1][3][7] This has established SHP2 as a significant and promising therapeutic target in oncology and for the treatment of other "RASopathies".[1][4][8]

The Structure and Regulation of SHP2

SHP2 is a modular protein comprising two tandem N-terminal Src Homology 2 (SH2) domains (N-SH2 and C-SH2), a central PTP catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[1][9] The regulation of its phosphatase activity is a finely tuned process governed by its conformation.

  • Auto-inhibited State : In its basal, inactive state, SHP2 exists in a "closed" conformation. The N-SH2 domain folds back to bind the PTP domain, physically obstructing the catalytic site and preventing substrate access.[2][6][9][10] This auto-inhibition ensures that SHP2 activity is tightly controlled in resting cells.

  • Active State : Upon cell stimulation by growth factors, cytokines, or hormones, RTKs become phosphorylated on specific tyrosine residues. These phosphotyrosine (pTyr) motifs serve as docking sites for the SH2 domains of SHP2.[11] The binding of the SH2 domains to these pTyr sites on activated receptors or scaffolding proteins (like GAB1/2) induces a significant conformational change.[12] This change relieves the auto-inhibition, swinging the N-SH2 domain away from the PTP domain.[9] The catalytic site becomes exposed, allowing SHP2 to dephosphorylate its substrates and propagate downstream signals.[12]

SHP2_Activation cluster_inactive Inactive State (Auto-inhibited) cluster_active Active State Inactive_SHP2 SHP2 (Closed Conformation) N-SH2 blocks PTP domain N_SH2_inactive N-SH2 PTP_inactive PTP Domain C_SH2_inactive C-SH2 pTyr Phosphotyrosine (pTyr) Docking Site Inactive_SHP2->pTyr Binding of SH2 domains to pTyr PTP_inactive->N_SH2_inactive Active_SHP2 SHP2 (Open Conformation) PTP domain is accessible N_SH2_active N-SH2 PTP_active PTP Domain C_SH2_active C-SH2 pTyr->Active_SHP2 Conformational Change

Caption: Conformational activation of SHP2.

Core Role of SHP2 in RAS-MAPK Signaling

SHP2 is a positive regulator and a critical upstream component of the RAS-MAPK pathway.[5][13] Its activation is essential for the full and sustained signaling cascade from RTKs to ERK. The process can be summarized as follows:

  • RTK Activation and Recruitment : Ligand binding activates RTKs (e.g., EGFR, FGFR, PDGFR), leading to their autophosphorylation.

  • Scaffold Protein Interaction : Activated RTKs recruit scaffolding adapter proteins such as Grb2-associated binder 1 (GAB1). SHP2 is then recruited to this signaling complex via its SH2 domains binding to phosphotyrosine residues on GAB1 or the receptor itself.[14][15]

  • Dephosphorylation and Complex Assembly : Once activated, SHP2 dephosphorylates specific substrates within the complex. A key function of SHP2 is to dephosphorylate sites on scaffolding proteins that would otherwise recruit negative regulators of the pathway, such as RAS GTPase-activating proteins (RASGAPs).[16]

  • Promotion of RAS Activation : By removing inhibitory signals and potentially acting as an adapter protein itself, SHP2 facilitates the stable assembly of the GRB2-SOS1 complex at the plasma membrane.[3][13][17] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that catalyzes the exchange of GDP for GTP on RAS.

  • Downstream Cascade : GTP-bound RAS is active and initiates the downstream kinase cascade: RAF phosphorylates MEK, which in turn phosphorylates ERK (MAPK). Phosphorylated ERK translocates to the nucleus to regulate gene expression related to cell growth, proliferation, and survival.[4]

RAS_MAPK_Pathway SHP2's Role in the RAS-MAPK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GAB1 GAB1 (Scaffold) RTK->GAB1 Recruits & Phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2 SHP2 GAB1->SHP2 Recruits & Activates RAS_GDP RAS-GDP (Inactive) GAB1->RAS_GDP Promote GDP->GTP exchange SHP2->GAB1 Dephosphorylates inhibitory sites GRB2 GRB2 GRB2->RAS_GDP Promote GDP->GTP exchange SOS1 SOS1 SOS1->RAS_GDP Promote GDP->GTP exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates

Caption: SHP2 positively regulates the RAS-MAPK pathway.

SHP2 in Disease: From Developmental Disorders to Cancer

Hyperactivation of SHP2 disrupts the delicate balance of RAS-MAPK signaling, leading to pathology.

  • RASopathies : Germline gain-of-function mutations in PTPN11 are the primary cause of Noonan syndrome (NS), a developmental disorder characterized by congenital heart defects, short stature, and distinct facial features.[7][18] These mutations typically result in a destabilized auto-inhibited conformation, leading to a constitutively active enzyme and subsequent hyperactivation of the ERK pathway.[19]

  • Cancer : Somatic PTPN11 mutations are found in various malignancies, particularly juvenile myelomonocytic leukemia (JMML), acute myeloid leukemia (AML), and several solid tumors like non-small cell lung cancer (NSCLC) and breast cancer.[1][3] In these contexts, hyperactive SHP2 drives uncontrolled cell proliferation and survival.[4] Furthermore, SHP2 is often implicated in mediating resistance to targeted therapies (e.g., RTK inhibitors) by providing a bypass signaling route to reactivate the MAPK pathway.[3][20]

SHP2 as a Therapeutic Target

The critical role of SHP2 in oncogenic signaling has made it an attractive drug target.[8] Early attempts to develop active-site inhibitors were unsuccessful due to high homology among PTP domains, leading to poor selectivity and bioavailability.[6][17][21]

A breakthrough came with the development of allosteric inhibitors . These small molecules do not target the catalytic site but instead bind to a pocket at the interface of the N-SH2 and PTP domains.[3] This binding stabilizes the auto-inhibited, closed conformation of SHP2, effectively locking the enzyme in its inactive state.[22] Several allosteric SHP2 inhibitors are now in clinical trials, often in combination with other targeted agents (like MEK or KRAS inhibitors) to achieve synergistic anti-tumor effects and overcome drug resistance.[3][8][20]

Quantitative Data on SHP2 Inhibitors

The efficacy of SHP2 inhibitors is evaluated through biochemical and cellular assays. Key metrics include the half-maximal inhibitory concentration (IC₅₀) and the change in melting temperature (ΔTₘ) from a Cellular Thermal Shift Assay (CETSA), which indicates target engagement in cells.

Table 1: Biochemical Potency of Selected SHP2 Inhibitors

Compound Target IC₅₀ (nM) Assay Substrate Source
Trisodium vanadate SHP2 220 DiFMUP [23]
(NH₄)₆Mo₇O₂₄ SHP2 390 DiFMUP [23]
#220-324 SHP2 (PTP domain) ~5,000 Phospho-insulin receptor peptide [24]
#220-324 SHP2 (WT, full length) >50,000 Phospho-insulin receptor peptide [24]

| #220-324 | SHP2 (E76K mutant) | ~10,000 | Phospho-insulin receptor peptide |[24] |

Table 2: Cellular Target Engagement of Allosteric SHP2 Inhibitors

Compound Concentration Target Protein ΔTₘ (°C) Source
SHP099 10 µM SHP2-WT 3.7 [10][25]
SHP099 10 µM SHP2-E76K No significant shift [10][25]
RMC-4550 10 µM SHP2-WT 7.0 [10][25]

| Ex-57 | 10 µM | SHP2-WT | 7.0 |[10][25] |

Key Experimental Methodologies

Studying the function and inhibition of SHP2 requires a range of specialized biochemical and cell-based assays.

SHP2 Phosphatase Activity Assay

This in vitro assay measures the enzymatic activity of purified SHP2 to determine the potency of inhibitors.

Principle: The assay quantifies the generation of a fluorescent product or free phosphate (B84403) following the dephosphorylation of a synthetic substrate by the SHP2 enzyme.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for PTP activity (e.g., 25 mM Tris-HCl pH 7.4, 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA).[24]

    • Enzyme Solution: Dilute recombinant full-length human SHP2 protein (WT or mutant) to a working concentration (e.g., 0.5 nM) in the assay buffer.[10] For full-length SHP2, pre-incubate with a dually phosphorylated peptide to ensure activation.[10]

    • Substrate Solution: Prepare a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) at a working concentration (e.g., 100 µM) in the assay buffer.[26]

    • Inhibitor Solutions: Prepare serial dilutions of the test compound (inhibitor) in DMSO, followed by a final dilution in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle (DMSO) to the wells.

    • Add the SHP2 enzyme solution (e.g., 10 µL) to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[24]

    • Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL) to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for 30-60 minutes.[24]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths (e.g., 358 nm/450 nm for DiFMU).[23]

    • Correct for background fluorescence using wells with no enzyme.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of MAPK Pathway Activation

This technique is used to measure the phosphorylation status of key proteins in the MAPK cascade (e.g., MEK, ERK) in cells, providing a direct readout of pathway activity.[27]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of target proteins.[28]

Western_Blot_Workflow cluster_exp Western Blot Experimental Workflow A 1. Cell Culture & Treatment (e.g., with SHP2 inhibitor) B 2. Cell Lysis (Extract proteins) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (Prevent non-specific binding) E->F G 7. Antibody Incubation (Primary: p-ERK, Total ERK) (Secondary: HRP-conjugated) F->G H 8. Detection (ECL Substrate) G->H I 9. Imaging & Data Analysis (Quantify band intensity) H->I

Caption: Experimental workflow for Western blot analysis.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., one with an activated RTK or RAS mutation) to 70-80% confluency.[28]

    • Treat cells with varying concentrations of a SHP2 inhibitor or vehicle for a specified time.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.[28]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a polyacrylamide gel via electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for a phosphorylated target (e.g., anti-phospho-ERK1/2 [Thr202/Tyr204]) overnight at 4°C.[28][29]

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[28]

    • Capture the signal using a digital imaging system.

    • Quantify band intensities using software like ImageJ. To analyze pathway inhibition, strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to normalize the data.[28]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify and quantify the engagement of a drug with its target protein within intact cells.[10][21][30]

Principle: The binding of a ligand (e.g., an allosteric inhibitor) to its target protein typically increases the protein's thermal stability. CETSA measures this change in thermal stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[10]

Detailed Protocol:

  • Cell Treatment:

    • Treat cultured cells with the test compound or vehicle (DMSO) for a sufficient time to allow cell penetration and target binding (e.g., 1 hour).

  • Heating Step:

    • Aliquot the cell suspension or lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at 4°C.

  • Protein Extraction:

    • Lyse the cells to release proteins (e.g., via freeze-thaw cycles or lysis buffer).

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Quantification of Soluble SHP2:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of SHP2 in each sample using a method like Western blot or a specific ELISA.

  • Data Analysis:

    • Plot the percentage of soluble SHP2 against temperature for both the vehicle- and compound-treated samples.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ) for each condition.

    • The change in melting temperature (ΔTₘ = Tₘ_compound - Tₘ_vehicle) is a measure of target engagement and stabilization.[10] An isothermal dose-response experiment can also be performed at a fixed, optimized temperature to determine the cellular EC₅₀ of the compound.[10]

Conclusion

SHP2 is an indispensable positive regulator of the RAS-MAPK signaling pathway. Its intricate structural mechanism of activation and its position as a central node connecting cell surface receptors to the core RAS machinery underscore its importance in cellular homeostasis. The direct link between SHP2 hyperactivation and the pathogenesis of developmental disorders and cancer has solidified its status as a high-value therapeutic target. The development of potent and selective allosteric inhibitors represents a major advancement in targeting this previously "undruggable" phosphatase, offering promising new strategies for treating a range of human diseases driven by aberrant RAS-MAPK signaling. Continued research into the multifaceted roles of SHP2 will undoubtedly uncover further therapeutic opportunities and deepen our understanding of cellular signal transduction.

References

The Discovery and Synthesis of a Novel Imidazopyrazine-Based SHP2 Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide details the early discovery, synthesis, and characterization of a potent and selective allosteric inhibitor of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). As the initial target molecule, Shp2-IN-34, is not identifiable in the public domain, this report focuses on a well-characterized exemplar, compound 8 , a novel imidazopyrazine derivative. This document provides a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols, and the logical workflow of its discovery, serving as a valuable resource for researchers in oncology and drug development.

Introduction to SHP2 and the Rationale for Inhibition

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK), JAK-STAT, and PI3K-AKT signaling pathways, which are fundamental to cell proliferation, differentiation, and survival.[1] In its basal state, SHP2 is autoinhibited through an intramolecular interaction between its N-terminal SH2 domain and the protein tyrosine phosphatase (PTP) domain.[2] Upon activation by upstream receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change that releases this autoinhibition, allowing it to dephosphorylate downstream substrates and positively regulate signaling cascades.

Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors.[3] Furthermore, SHP2 has been identified as a crucial node in mediating resistance to targeted therapies. Consequently, the development of small-molecule inhibitors of SHP2 has emerged as a promising therapeutic strategy in oncology.

The Discovery of Compound 8: An Imidazopyrazine-Based Allosteric Inhibitor

Compound 8 was identified through a structure-activity relationship (SAR) study aimed at discovering novel, potent, and selective allosteric inhibitors of SHP2.[1] The discovery process began with the optimization of a known aminopyrazine scaffold, leading to the exploration of fused heterocyclic systems. This led to the identification of the imidazopyrazine core as a key pharmacophore.[1]

Experimental Workflow for Discovery and Characterization

The workflow for the discovery and initial characterization of compound 8 followed a logical progression from initial design and synthesis to comprehensive biological evaluation.

experimental_workflow cluster_discovery Discovery Phase cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Lead_Identification Lead Identification (Aminopyrazine Scaffold) SAR_Exploration SAR Exploration (Fused Heterocycles) Lead_Identification->SAR_Exploration Optimization Imidazopyrazine_Design Design of Imidazopyrazine Derivatives SAR_Exploration->Imidazopyrazine_Design Scaffold Hopping Chemical_Synthesis Chemical Synthesis of Compound 8 Imidazopyrazine_Design->Chemical_Synthesis Structural_Verification Structural Verification (NMR, MS) Chemical_Synthesis->Structural_Verification Biochemical_Assay Biochemical Assay (SHP2 Inhibition, IC50) Structural_Verification->Biochemical_Assay Cellular_Assays Cellular Assays (pERK Inhibition, Antiproliferation) Biochemical_Assay->Cellular_Assays Potent Compound Xray_Crystallography X-ray Crystallography (Co-crystal with SHP2) Cellular_Assays->Xray_Crystallography Confirmed Activity

Caption: Workflow for the discovery and characterization of Compound 8.

Quantitative Data Summary

The inhibitory activity of compound 8 was assessed through a series of biochemical and cellular assays. The results are summarized in the tables below.

Table 1: Biochemical and Cellular Activity of Compound 8
Assay TypeMetricValueCell Line
SHP2 Enzymatic AssayIC5047 nM-
pERK Inhibition AssayIC501.1 µMKYSE520
Antiproliferation AssayIC501.9 µMKYSE520

Data extracted from "Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors".[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of compound 8 and the key biological assays used for its characterization.

Synthesis of Compound 8

The synthesis of compound 8 and its analogs was carried out through a multi-step process. A general synthetic scheme is outlined below, based on the procedures described in the primary literature.[1][2]

General Synthetic Scheme:

The synthesis of the imidazopyrazine core involves a key Buchwald-Hartwig amination reaction, followed by functionalization of the heterocyclic system.

  • Step 1: Synthesis of the Imidazopyrazine Core: The synthesis commences with the construction of the core imidazopyrazine scaffold. This is typically achieved through the condensation of a substituted aminopyrazine with a suitable carbonyl compound, followed by cyclization.

  • Step 2: Functionalization of the Core: The core structure is then functionalized through a series of reactions, including halogenation and subsequent palladium-catalyzed cross-coupling reactions to introduce the desired aryl and amino moieties.

  • Step 3: Final Deprotection: In the final step, any protecting groups are removed to yield the final compound.

For the specific synthesis of Compound 8, the protocol involves the transformation of an intermediate, followed by a Buchwald coupling reaction with the appropriate aryl bromide and subsequent deprotection.[1]

SHP2 Fluorescence-Based Phosphatase Assay

This assay measures the enzymatic activity of SHP2 by monitoring the dephosphorylation of a fluorogenic substrate.[4][5]

  • Principle: The assay utilizes the substrate 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), which is non-fluorescent. Upon dephosphorylation by SHP2, it is converted to the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU). The increase in fluorescence is directly proportional to the enzymatic activity of SHP2.

  • Materials:

    • Recombinant human SHP2 protein

    • DiFMUP substrate

    • Assay buffer (e.g., 50 mM Tris, pH 7.2, 100 mM NaCl, 5 mM DTT)

    • Test compounds (dissolved in DMSO)

    • 384-well black microplates

    • Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

  • Procedure:

    • A solution of SHP2 enzyme in assay buffer is added to the wells of a 384-well plate.

    • Serial dilutions of the test compound (or DMSO for control) are added to the wells.

    • The plate is incubated at room temperature for a predefined period (e.g., 30 minutes) to allow for compound binding to the enzyme.

    • The enzymatic reaction is initiated by the addition of the DiFMUP substrate.

    • The fluorescence intensity is measured kinetically over time using a plate reader.

    • The rate of the reaction is calculated from the linear phase of the fluorescence curve.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular pERK Inhibition Assay

This assay determines the ability of a compound to inhibit the SHP2-mediated phosphorylation of ERK in a cellular context.[6]

  • Principle: In many cancer cell lines, such as KYSE520, the RAS-MAPK pathway is constitutively active, leading to elevated levels of phosphorylated ERK (pERK). Inhibition of SHP2 is expected to decrease the levels of pERK. This is typically measured by Western blotting or a quantitative immunoassay.

  • Materials:

    • KYSE520 human esophageal squamous carcinoma cells

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds

    • Lysis buffer

    • Primary antibodies (anti-pERK, anti-total ERK)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • KYSE520 cells are seeded in 6-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 2 hours).

    • Following treatment, the cells are washed with PBS and lysed.

    • The protein concentration of the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against pERK and total ERK.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The band intensities are quantified, and the ratio of pERK to total ERK is calculated.

    • IC50 values are determined by plotting the percentage of pERK inhibition against the compound concentration.

Antiproliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cells.[7]

  • Principle: The assay determines the number of viable cells after a period of treatment with the test compound. This can be assessed using various methods, such as the MTT assay or a cell counting method.

  • Materials:

    • KYSE520 cells

    • Cell culture medium

    • Test compounds

    • 96-well plates

    • MTT reagent or a cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • KYSE520 cells are seeded in 96-well plates at a low density.

    • After overnight incubation, the cells are treated with a range of concentrations of the test compound.

    • The plates are incubated for an extended period (e.g., 72 hours).

    • At the end of the incubation, a cell viability reagent is added to each well.

    • The absorbance or luminescence is measured using a plate reader.

    • The percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

    • IC50 values are determined from the dose-response curves.

X-ray Crystallography

The co-crystal structure of compound 8 in complex with SHP2 was determined to elucidate its binding mode.[8]

  • Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule. By co-crystallizing a protein with a ligand, the precise interactions between them can be visualized.

  • Procedure (General Overview):

    • Protein Expression and Purification: The SHP2 protein (typically a construct containing the catalytic and SH2 domains) is expressed in a suitable system (e.g., E. coli) and purified to high homogeneity.

    • Co-crystallization: The purified SHP2 protein is mixed with an excess of the inhibitor (compound 8) and subjected to crystallization screening under various conditions (e.g., using hanging-drop vapor diffusion).

    • Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam (often at a synchrotron source). The diffraction pattern is recorded on a detector.

    • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the protein-ligand complex is then built into the electron density map and refined to obtain the final structure. The structure of SHP2 in complex with compound 8 has been deposited in the Protein Data Bank with the accession code 8B5Y.[8]

SHP2 Signaling Pathway

SHP2 is a critical positive regulator of the RAS-MAPK signaling pathway, which is frequently hyperactivated in cancer. The following diagram illustrates the central role of SHP2 in this cascade.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruitment SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GEF Activity Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->Ras_GTP Positive Regulation MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

References

Methodological & Application

Application Notes and Protocols for Shp2-IN-34 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth, differentiation, and survival. Dysregulation of Shp2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. Shp2-IN-34 is a phenyl urea-based inhibitor of Shp2 with demonstrated anti-cancer activity, significantly suppressing tumor growth in a CT26 mouse model.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its efficacy and mechanism of action.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes Shp2 in a closed, auto-inhibited conformation, preventing its interaction with upstream activators and downstream substrates. The inhibition of Shp2 blocks the dephosphorylation of key signaling molecules, leading to the suppression of the RAS-ERK pathway and subsequent inhibition of cancer cell proliferation and survival.

Data Presentation

Quantitative Data Summary
CompoundTargetIC50 (nM) - BiochemicalCell LineIC50 (µM) - Cellular ProliferationReference
Shp2-IN-35 Shp2Not ReportedRKO5.72[4]
SW4803.71[4]
CT261.42[4]
SHP099 Shp2 (WT)71KYSE-520 (p-ERK)0.025N/A
RMC-4550 Shp20.583Molm-140.146[5]
MV4-110.120[5]
GS-493 Shp271HPAFNot Reported[6]

Note: The above data is for comparative purposes. The potency of this compound should be independently determined.

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2-SOS RTK->GRB2_SOS Shp2_inactive Shp2 (Inactive) RTK->Shp2_inactive Recruitment & Activation RAS_GDP RAS-GDP GRB2_SOS->RAS_GDP Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active Shp2_active->RAS_GDP Dephosphorylates regulatory sites RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Shp2_IN_34 This compound Shp2_IN_34->Shp2_active Inhibition

Figure 1: Simplified Shp2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cells (e.g., CT26) treat_cells Treat Cells with Varying Concentrations plate_cells->treat_cells prepare_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of this compound prepare_compound->serial_dilution serial_dilution->treat_cells incubate Incubate for Desired Time (e.g., 72h) treat_cells->incubate cell_viability Cell Viability Assay (e.g., CCK-8/MTT) incubate->cell_viability western_blot Western Blot for p-ERK/ERK incubate->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay measure_absorbance Measure Absorbance/ Fluorescence cell_viability->measure_absorbance quantify_bands Quantify Protein Bands western_blot->quantify_bands flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Figure 2: General experimental workflow for evaluating this compound in cell-based assays.

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Cancer cell line (e.g., CT26 murine colon carcinoma)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well and 6-well cell culture plates

  • Cell proliferation assay kit (e.g., CCK-8 or MTT)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

Protocol 1: Cell Proliferation Assay

This protocol determines the effect of this compound on cancer cell proliferation.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of ERK Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of ERK, a downstream target of the Shp2 pathway.

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • For some cell lines, stimulation with a growth factor (e.g., EGF or FGF) may be necessary to activate the pathway. In such cases, starve the cells in a serum-free medium for 12-24 hours before treatment with the inhibitor, followed by growth factor stimulation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-ERK signal to the total ERK signal to determine the relative phosphorylation level.

Protocol 3: Apoptosis Assay

This protocol evaluates the ability of this compound to induce apoptosis in cancer cells.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates as described for western blotting.

    • Treat the cells with different concentrations of this compound (e.g., based on the IC50 from the proliferation assay) for 24-48 hours.

  • Cell Staining:

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Use unstained and single-stained controls for compensation.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Safety and Handling

This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Avoid inhalation of dust or vapor and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Troubleshooting

  • Low potency in cellular assays: Ensure the compound is fully dissolved in DMSO. Check the health and passage number of the cell line. Optimize treatment time and concentration.

  • High background in western blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.

  • Variability in proliferation assays: Ensure even cell seeding. Minimize edge effects in 96-well plates by not using the outer wells or filling them with PBS.

By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the role of Shp2 in their cellular models of interest and to advance the development of novel cancer therapeutics.

References

Application Notes and Protocols for Shp2-IN-34 in CT26 Mouse Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the SHP2 inhibitor, Shp2-IN-34, in preclinical studies utilizing the CT26 mouse model of colorectal cancer. While direct dosage information for this compound is not currently published, this document synthesizes available data for other potent, selective SHP2 inhibitors to provide a strong foundational protocol for researchers.

Introduction to SHP2 and the CT26 Model

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a validated proto-oncogene.[1] It plays a pivotal role in mediating cellular signaling downstream of various receptor tyrosine kinases (RTKs), influencing pathways such as RAS/MAPK and PI3K/AKT, which are central to cell proliferation, survival, and differentiation.[1][2] In colorectal cancer (CRC), SHP2 is frequently overexpressed and contributes to tumor progression and an immunosuppressive tumor microenvironment.[3] Therefore, targeting SHP2 presents a dual therapeutic strategy: directly inhibiting tumor cell growth and remodeling the tumor microenvironment to enhance anti-tumor immunity.[3]

The CT26 cell line, derived from a murine colon adenocarcinoma, is a widely used syngeneic model that, when implanted in immunocompetent BALB/c mice, allows for the investigation of tumor-immune system interactions.[4][5] This makes it an ideal platform for evaluating novel cancer therapies, including SHP2 inhibitors that have immunomodulatory effects.[4][6]

Quantitative Data Summary

Although specific in vivo dosage for this compound has not been reported, the following table summarizes dosages of other well-characterized allosteric SHP2 inhibitors used in murine cancer models. This data can serve as a reference for designing initial dose-finding studies for this compound.

InhibitorMouse ModelCancer TypeDosageAdministration RouteReference
SHP099 CT26 Xenograft (BALB/c)Colon Cancer5 mg/kg, dailyIntraperitoneal (i.p.)[7][8]
SHP099 4T1 SyngeneicBreast CancerNot specifiedNot specified[9]
SHP099 MM Xenograft (nude mice)Multiple Myeloma75 mg/kg, dailyOral (p.o.)[10]
TNO155 Kelly Xenograft (NOD/SCID)Neuroblastoma7.5 or 10 mg/kg, twice dailyOral Gavage[11]
TNO155 EGFR-mutant NSCLC PDXLung Cancer10 mg/kg, twice dailyNot specified[12]
RMC-4550 MM Xenograft (nude mice)Multiple Myeloma30 mg/kg, dailyOral (p.o.)[10]
RMC-4550 MPL-W515L Transplant (Balb/c)Myeloproliferative Neoplasm20 mg/kg, every other dayNot specified[13]
RMC-4550 PDAC XenograftPancreatic Cancer10 mg/kg, dailyOral Gavage[14]

Signaling Pathway

SHP2 is a key downstream effector of multiple RTKs. Upon ligand binding, activated RTKs recruit SHP2, which in turn dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades. These pathways are crucial for tumor cell proliferation, survival, and differentiation.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT->Proliferation Shp2_IN_34 This compound Shp2_IN_34->SHP2 Activation → Activation Inhibition —| Inhibition

Caption: SHP2 signaling pathway in cancer.

Experimental Protocol: this compound in a CT26 Syngeneic Mouse Model

This protocol is a general guideline based on established procedures for SHP2 inhibitors in the CT26 model.[7][8] It is critical to perform a dose-finding (Maximum Tolerated Dose - MTD) study for this compound before commencing efficacy studies.

1. Materials and Reagents

  • This compound compound

  • Vehicle solution (e.g., 0.5% methylcellulose, 10% DMSO in corn oil, or as recommended by the supplier)

  • CT26 murine colorectal carcinoma cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • 6-8 week old female BALB/c mice

  • Sterile PBS, syringes, and needles

  • Oral gavage needles (18-20 gauge, flexible or with a rounded tip)[15]

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Standard animal housing and care facilities

2. Cell Culture and Tumor Implantation

  • Culture CT26 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 1 x 10^6 cells (in 100 µL) into the right flank of each BALB/c mouse.[7][8]

  • Monitor mice for tumor growth.

3. Dosing and Administration

  • Dose Preparation: Prepare the dosing solution of this compound in the appropriate vehicle on each day of dosing. Ensure the solution is homogenous.

  • Animal Grouping: Once tumors reach a palpable size (e.g., ~50-100 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).

  • Administration: Administer this compound or vehicle via oral gavage.

    • Accurately weigh each mouse to calculate the precise volume for administration (typically 5-10 mL/kg).[16]

    • Gently restrain the mouse and insert the gavage needle along the upper palate into the esophagus.[15][17] Do not force the needle.[15][17]

    • Administer the solution slowly.

    • Monitor the animals for any signs of distress post-administration.[17]

  • Dosing Schedule: Based on data from other SHP2 inhibitors, a daily or twice-daily dosing schedule is common.[10][11] The exact schedule should be determined from MTD studies.

4. Monitoring and Endpoints

  • Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Volume can be calculated using the formula: (Length x Width²)/2.

  • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Clinical Observations: Observe the mice daily for any signs of toxicity or distress.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration).

  • Tissue Collection: At the endpoint, tumors and other relevant tissues can be collected for downstream analysis (e.g., pharmacodynamics, immunohistochemistry, flow cytometry).

Experimental Workflow

Experimental_Workflow Cell_Culture CT26 Cell Culture Implantation Tumor Cell Implantation (1x10^6 cells in BALB/c mice) Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Monitoring->Treatment Daily Dosing Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tissue Collection & Downstream Analysis Endpoint->Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2-IN-34 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-ERK mitogen-activated protein kinase (MAPK) cascade, which is frequently hyperactivated in various human cancers.[1][2] By targeting SHP2, this compound has emerged as a promising therapeutic agent for cancers driven by receptor tyrosine kinase (RTK) signaling. This document provides detailed application notes and protocols for the preparation of this compound stock solutions to ensure reproducible and reliable experimental outcomes.

Physicochemical Properties and Recommended Solvents

This compound is a phenyl urea-containing small molecule.[3] Compounds of this class often exhibit poor aqueous solubility due to their hydrophobic nature and the potential for strong intermolecular hydrogen bonding in their crystal lattice structure. Therefore, organic solvents are necessary for the preparation of stock solutions.

Recommended Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a versatile aprotic solvent capable of dissolving a wide range of organic compounds.

Alternative Solvents: While DMSO is the primary recommendation, other organic solvents such as ethanol (B145695) or N,N-dimethylformamide (DMF) may be considered if DMSO is incompatible with a specific experimental system. However, the solubility of this compound in these alternative solvents may be lower and should be determined empirically.

Quantitative Data: Solubility Profile

The following table summarizes the approximate solubility of this compound in the recommended solvent. Please note that the solubility of a similar SHP2 inhibitor, SHP099, in DMSO is provided as a reference.[4] It is always recommended to perform a small-scale solubility test before preparing a large batch of stock solution.

SolventMolarity (Approx.)Weight/Volume (Approx.)Notes
DMSO~30 mM~15 mg/mLBased on the solubility of a similar SHP2 inhibitor, SHP099[4]. The actual solubility may vary.
Aqueous Buffers (e.g., PBS)Very Low<0.1 mg/mLPhenyl urea (B33335) compounds generally have poor aqueous solubility[5].

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, amber or opaque microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Reagents: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before use. This prevents condensation from forming inside the containers.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (518.46 g/mol ).

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 518.46 g/mol * (1000 mg / 1 g) = 5.18 mg

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 5.18 mg of this compound powder and transfer it to the tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber or opaque microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

Application Notes and Best Practices

  • Vehicle Control: Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the this compound solution to account for any solvent effects.

  • Final DMSO Concentration: For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. It is recommended to perform serial dilutions in the appropriate cell culture medium or assay buffer immediately before use.

  • Precipitation: Phenyl urea compounds can precipitate when diluted into aqueous solutions. To minimize this, add the DMSO stock solution to the aqueous buffer or medium while vortexing to ensure rapid mixing. If precipitation occurs, consider lowering the final concentration of the inhibitor.

  • Stability: Monitor the stability of the stock solution over time. If any precipitation or color change is observed, discard the solution and prepare a fresh stock.

Signaling Pathway and Experimental Workflow Diagrams

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P Shp2_inactive SHP2 (Inactive) RTK->Shp2_inactive P SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Shp2_active SHP2 (Active) Shp2_active->Ras Dephosphorylates inhibitory sites Shp2_inactive->Shp2_active Shp2_IN_34 This compound Shp2_IN_34->Shp2_active Inhibition

Caption: SHP2 Signaling Pathway and Inhibition by this compound.

Stock_Solution_Workflow start Start equilibrate Equilibrate this compound and DMSO to Room Temp. start->equilibrate calculate Calculate Required Mass of this compound equilibrate->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Shp2-IN-34: Cell Permeability and Uptake Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2-IN-34 is a small molecule inhibitor targeting the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple signaling pathways, including the RAS-mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[1][2][3] Its involvement in cell growth, differentiation, and survival has made it a compelling target for therapeutic intervention, particularly in oncology.[1][2][3]

A crucial aspect of the preclinical development of any drug candidate is the thorough characterization of its cell permeability and cellular uptake. These parameters are fundamental to understanding a compound's bioavailability and its ability to reach its intracellular target at a concentration sufficient to elicit a biological response. This document provides detailed application notes and protocols for assessing the cell permeability and cellular uptake of this compound and other SHP2 inhibitors.

SHP2 Signaling Pathway

SHP2 is a key downstream signaling molecule for multiple receptor tyrosine kinases (RTKs). Upon ligand binding and autophosphorylation of the RTK, SHP2 is recruited to the plasma membrane where it becomes activated. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of downstream signaling cascades that promote cell proliferation and survival.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK SHP2_bound SHP2 RTK->SHP2_bound 2. Recruitment GRB2_SOS GRB2/SOS SHP2_bound->GRB2_SOS 3. Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Ligand Growth Factor Ligand->RTK 1. Activation Shp2_IN_34 This compound Shp2_IN_34->SHP2_bound Inhibition

Caption: Simplified SHP2 signaling cascade initiated by receptor tyrosine kinase (RTK) activation.

Cell Permeability Analysis

The ability of an inhibitor to cross the cell membrane is a prerequisite for its intracellular activity. Two standard in vitro assays to assess cell permeability are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium. This model provides insights into both passive diffusion and active transport mechanisms.[4][5][6][7][8]

Data Presentation: Caco-2 Permeability of a Representative SHP2 Inhibitor

Due to the lack of publicly available Caco-2 permeability data for this compound, the following table presents expected values for a hypothetical SHP2 inhibitor with good permeability characteristics, for illustrative purposes. The apparent permeability coefficient (Papp) is a quantitative measure of permeability.

CompoundDirectionPapp (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Classification
Representative SHP2 Inhibitor A to B15.21.2High
B to A18.2
Atenolol (Low Permeability Control) A to B0.5N/ALow
Propranolol (High Permeability Control) A to B25.0N/AHigh

A to B: Apical to Basolateral; B to A: Basolateral to Apical

An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein.[4]

Experimental Protocol: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture and Plating cluster_assay Permeability Assay cluster_analysis Analysis start Culture Caco-2 cells seed Seed cells on Transwell inserts start->seed differentiate Differentiate for 21 days seed->differentiate teer Measure TEER to confirm monolayer integrity differentiate->teer wash Wash monolayer teer->wash add_compound Add test compound to donor chamber wash->add_compound incubate Incubate and collect samples from receiver chamber at time points add_compound->incubate quantify Quantify compound concentration by LC-MS/MS incubate->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

  • Cell Culture: Culture Caco-2 cells in appropriate media until they reach 80-90% confluency.

  • Seeding: Seed Caco-2 cells onto permeable Transwell inserts in a multi-well plate.

  • Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation:

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound (e.g., this compound) to the apical (A) or basolateral (B) chamber (donor).

    • Add fresh transport buffer to the corresponding receiver chamber.

  • Sampling: At designated time points, collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid-infused artificial membrane.[9] It is a cost-effective method for early-stage screening of compound permeability.

Data Presentation: PAMPA Permeability of a Representative SHP2 Inhibitor

CompoundEffective Permeability (Pe) (10⁻⁶ cm/s)Permeability Classification
Representative SHP2 Inhibitor 8.5High
Atenolol (Low Permeability Control) < 1.0Low
Testosterone (High Permeability Control) > 10.0High

Experimental Protocol: PAMPA

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Compound Preparation: Prepare a solution of the test compound in a suitable buffer.

  • Assay Setup:

    • Add the compound solution to the donor wells.

    • Add buffer to the acceptor wells of a 96-well acceptor plate.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the effective permeability (Pe).

Cellular Uptake and Target Engagement Analysis

Confirming that a compound not only enters the cell but also binds to its intended target is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a cellular context.[1][2][10][11] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[1][2][10][11]

Cellular Thermal Shift Assay (CETSA)

Data Presentation: CETSA for a Representative SHP2 Inhibitor

1. Thermal Shift (Melt Curve)

TreatmentMelting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)48.5-
Representative SHP2 Inhibitor (10 µM) 55.2+6.7

A positive thermal shift indicates that the inhibitor binds to and stabilizes the SHP2 protein.

2. Isothermal Dose-Response

Inhibitor Concentration (µM)% SHP2 Remaining (at 52°C)
0.0115
0.145
185
1098
10099

The isothermal dose-response curve allows for the determination of the cellular EC50 for target engagement.

Experimental Protocol: CETSA

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Protein Analysis start Culture cells to desired confluency treat Treat cells with inhibitor or vehicle start->treat harvest Harvest cells treat->harvest aliquot Aliquot cell suspension harvest->aliquot heat Heat aliquots at different temperatures aliquot->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge western Analyze soluble fraction by Western Blot for SHP2 centrifuge->western quantify Quantify band intensities western->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells using methods like freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble SHP2 in each sample by Western blotting using an anti-SHP2 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble SHP2 as a function of temperature to generate a melting curve and determine the Tm.

    • For isothermal dose-response, plot the percentage of soluble SHP2 at a single, optimized temperature against the inhibitor concentration.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the evaluation of the cell permeability and cellular uptake of this compound. By employing assays such as Caco-2, PAMPA, and CETSA, researchers can gain critical insights into the drug-like properties of this and other SHP2 inhibitors, thereby guiding further optimization and development efforts. The systematic application of these methodologies is essential for building a robust preclinical data package and for increasing the probability of success in subsequent stages of drug development.

References

Application Notes and Protocols for Cell Viability Assays with Shp2-IN-34 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase-2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Counterintuitively for a phosphatase, Shp2 predominantly acts as a positive regulator in signaling pathways crucial for cell proliferation, survival, and differentiation, most notably the RAS-mitogen-activated protein kinase (MAPK) pathway.[1] Dysregulation of Shp2 activity, through mutations or overexpression, is implicated in the pathogenesis of several human cancers.[2] This has established Shp2 as a compelling therapeutic target in oncology.

Shp2-IN-34 is a phenyl urea-based inhibitor of Shp2 with demonstrated anti-cancer activity.[3] In preclinical models, this compound has been shown to significantly suppress tumor growth, highlighting its potential as a therapeutic agent.[3] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using standard in vitro assays.

Mechanism of Action of Shp2 in Signaling Pathways

Shp2 is a key signaling node that integrates signals from RTKs to downstream effector pathways. Its inhibition by compounds like this compound can impact multiple cancer-driving pathways.

Shp2 in the RAS-ERK Signaling Pathway

Upon activation by growth factors, RTKs become autophosphorylated, creating docking sites for adaptor proteins like Grb2. Shp2 is recruited to this complex and is thought to promote the activation of RAS, which in turn initiates the MAPK cascade (RAF-MEK-ERK), leading to cell proliferation.[4][5] Inhibition of Shp2 can attenuate this signaling, leading to reduced cell growth.[4][6]

RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 Shp2 Shp2 RTK->Shp2 RAS RAS Grb2->RAS Shp2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Shp2_IN_34 This compound Shp2_IN_34->Shp2

Diagram 1. Simplified RAS-ERK signaling pathway and the inhibitory action of this compound.
Shp2 in the PI3K-AKT Signaling Pathway

The role of Shp2 in the phosphatidylinositol 3-kinase (PI3K)-AKT pathway is context-dependent. In certain cancers, such as breast cancer, Shp2 can positively regulate this pathway, contributing to cell survival and proliferation.[7] Shp2 can dephosphorylate and inactivate PTEN, a negative regulator of the PI3K-AKT pathway, thereby promoting AKT activation.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Shp2 Shp2 RTK->Shp2 PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Survival Cell Survival AKT->Survival PTEN PTEN Shp2->PTEN PTEN->PIP3 Shp2_IN_34 This compound Shp2_IN_34->Shp2

Diagram 2. Shp2's regulatory role in the PI3K-AKT signaling pathway.

Quantitative Data Summary

While specific IC50 values for this compound are not widely available in the public domain, the following tables provide examples of the anti-proliferative activity of other potent Shp2 inhibitors in various cancer cell lines. This data serves as a reference for the expected efficacy of targeting Shp2.

Table 1: In Vitro Inhibitory Activity of Selected Shp2 Inhibitors

Inhibitor Target IC50 (nM) Reference
SHP099 Shp2 70 [8]
RMC-4550 Shp2 0.58 [8]

| GS-493 | Shp2 | 71 |[9] |

Table 2: Antiproliferative Activity of Selected Shp2 Inhibitors in Cancer Cell Lines

Inhibitor Cell Line Cancer Type IC50 (µM) Reference
NSC 13030 MCF-7 Breast Cancer 3.2 [10]
NSC 24198 MCF-7 Breast Cancer 1.9 [10]
NSC 57774 MCF-7 Breast Cancer 0.8 [10]
NSC 57774 MDA-MB-231 Breast Cancer >50 [10]
RMC-4550 Molm-14 Acute Myeloid Leukemia 0.146 [6]
RMC-4550 MV4-11 Acute Myeloid Leukemia 0.120 [6]
RMC-4550 Kasumi-1 Acute Myeloid Leukemia 0.193 [6]

| RMC-4550 | SKNO-1 | Acute Myeloid Leukemia | 0.480 |[6] |

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays to assess the effect of this compound.

Experimental Workflow Overview

A 1. Cell Seeding (96-well plate) B 2. Cell Culture (24 hours) A->B C 3. This compound Treatment (Varying Concentrations) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Add Viability Reagent (MTT, Resazurin (B115843), etc.) D->E F 6. Incubation (1-4 hours) E->F G 7. Measure Signal (Absorbance/Fluorescence) F->G H 8. Data Analysis (IC50 Calculation) G->H

Diagram 3. General workflow for a cell viability assay with this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Appropriate cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Resazurin (AlamarBlue) Assay

This fluorescent assay measures the metabolic activity of viable cells, which can reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Resazurin solution (e.g., 0.15 mg/mL in PBS, filter-sterilized)

  • Opaque-walled 96-well plates

  • Appropriate cell culture medium

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Resazurin Addition: Add 10-20 µL of the resazurin solution to each well.

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Determine the percentage of cell viability for each concentration compared to the vehicle control and calculate the IC50 value.

Conclusion

The provided protocols offer robust methods for evaluating the efficacy of the Shp2 inhibitor, this compound, on the viability of cancer cells. Given the central role of Shp2 in driving proliferation and survival signals in various malignancies, these assays are essential tools for the preclinical assessment of this and other Shp2-targeting compounds. While specific quantitative data for this compound is emerging, the information on related inhibitors suggests that targeting Shp2 is a promising strategy in cancer therapy.

References

Application of Shp2-IN-34 in Combination Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2 (Src homology region 2-containing protein tyrosine phosphatase-2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1][2][3] It is a crucial downstream mediator for multiple receptor tyrosine kinases (RTKs) and cytokine receptors, primarily through the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][4][5] Dysregulation of Shp2 activity is implicated in various developmental disorders and is a key driver in the pathogenesis of several human cancers.[6]

Shp2-IN-34 is a phenyl urea-based inhibitor of Shp2 with demonstrated anti-cancer activity, showing significant suppression of tumor growth in preclinical models.[7] While detailed public data on this compound is emerging, the broader class of Shp2 inhibitors has been extensively studied, providing a strong rationale for their use in oncology, particularly in combination therapies. This document provides detailed application notes and protocols for the use of Shp2 inhibitors, with this compound as a representative compound, in combination therapy research. The methodologies and principles described are based on established findings for potent and selective allosteric Shp2 inhibitors.

Mechanism of Action and Rationale for Combination Therapy

Shp2 functions as a critical signaling node that, in its active state, promotes cell growth, proliferation, and survival.[4][8] In the basal state, Shp2 is auto-inhibited.[6] Upon activation by upstream signals, such as growth factors binding to RTKs, Shp2 undergoes a conformational change that exposes its catalytic site.[6][8] Activated Shp2 then dephosphorylates key substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade.[9]

Many targeted cancer therapies, such as MEK or EGFR inhibitors, can lead to the development of adaptive resistance.[1] A common mechanism of this resistance is the reactivation of the MAPK pathway through feedback loops that often involve Shp2. By inhibiting Shp2, it is possible to block these resistance pathways and restore or enhance the efficacy of other targeted agents.[1][10] This provides a strong rationale for combining Shp2 inhibitors with a variety of other anti-cancer drugs, including MEK inhibitors, KRAS inhibitors, and immune checkpoint inhibitors.[1][11]

Data Presentation: Efficacy of Shp2 Inhibitors in Combination Therapy

The following tables summarize key quantitative data from preclinical studies of various Shp2 inhibitors in combination with other targeted therapies. This data illustrates the potential for synergistic anti-tumor activity.

Table 1: In Vitro Efficacy of Shp2 Inhibitors in Combination with Targeted Therapies

Shp2 InhibitorCombination PartnerCancer ModelEffectReference
PF-07284892LorlatinibNCI-H3122 lorR-06 (ALK+ Lung Cancer)>90% inhibition of pERK[10]
PF-07284892Encorafenib + CetuximabVACO-432 (BRAFV600E Colorectal Cancer)~60% inhibition of pERK[10]
PF-07284892BinimetinibMIA PaCa-2 (KRASG12C Pancreatic Cancer)>90% inhibition of pERK[10]
RMC-4550Ruxolitinib (JAK2 inhibitor)Myeloproliferative Neoplasm Cell LinesEnhanced growth inhibition and apoptosis[12]
UnspecifiedAZD8055 (mTOR inhibitor)Hepatocellular Carcinoma Cell LinesSynergistic induction of apoptosis[11]

Table 2: In Vivo Efficacy of Shp2 Inhibitors in Combination Therapy

Shp2 InhibitorCombination PartnerAnimal ModelOutcomeReference
This compoundMonotherapyCT26 Mouse ModelSignificant tumor growth suppression[7]
PF-07284892LorlatinibNCI-H3122 lorR-06 XenograftsMaximal tumor regression[10]
PF-07284892Encorafenib + CetuximabVACO-432 XenograftsMaximal tumor regression[10]
PF-07284892BinimetinibMIA PaCa-2 XenograftsMaximal tumor regression[10]
SHP099Trametinib or UlixertinibNeuroblastoma XenograftsSynergistic anti-tumor effects[13]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the effect of a Shp2 inhibitor alone and in combination with another therapeutic agent on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and combination drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination drug in culture medium.

    • Treat cells with varying concentrations of this compound alone, the combination drug alone, and the two in combination. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT/MTS Assay:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • For MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Data can be used to determine IC50 values and to assess synergy using methods such as the Bliss independence model.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation status of downstream effectors in the MAPK pathway, such as ERK.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and combination drug

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Shp2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, the combination drug, or the combination for the desired time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold lysis buffer.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizations

Shp2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 Activation SOS SOS Grb2->SOS RAS RAS SOS->RAS Shp2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Shp2_IN_34 This compound Shp2_IN_34->Shp2 Inhibition

Caption: Shp2 signaling pathway and point of inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (Cancer Cell Line) start->cell_culture drug_treatment Drug Treatment (this compound +/- Combination Agent) cell_culture->drug_treatment viability_assay Cell Viability Assay (MTT/MTS) drug_treatment->viability_assay western_blot Western Blot (p-ERK/Total ERK) drug_treatment->western_blot data_analysis Data Analysis (IC50, Synergy) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for combination studies.

References

Troubleshooting & Optimization

Potential off-target effects of Shp2-IN-34

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Shp2-IN-34. The information provided will help address potential issues related to off-target effects during experiments.

Disclaimer

Direct off-target profiling data for this compound is not extensively available in the public domain. The information and recommendations provided in this guide are based on the known behavior of other active-site protein tyrosine phosphatase (PTP) inhibitors, particularly those targeting Shp2. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling of this compound for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2). Shp2 is a key signaling protein involved in multiple cellular processes, including cell growth, differentiation, and survival, primarily through the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2][3] It is presumed that this compound is an active-site inhibitor, meaning it binds to the catalytic pocket of Shp2, preventing it from dephosphorylating its substrates.

Q2: What are the potential off-target effects of this compound?

A2: As an active-site inhibitor, this compound may exhibit off-target activity against other proteins with similar active site structures. The most common off-targets for active-site Shp2 inhibitors include:

  • Other Protein Tyrosine Phosphatases: The closest homolog to Shp2 is Shp1 (PTPN6), making it a likely off-target. Other PTPs, such as PTP1B, may also be inhibited.[1][4]

  • Protein Tyrosine Kinases (PTKs): Some active-site Shp2 inhibitors have been reported to inhibit PTKs like Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Src family kinases.[5][6]

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: To minimize off-target effects, consider the following:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect.

  • Use a Rescue Experiment: If possible, overexpress a resistant mutant of Shp2 to see if it reverses the observed phenotype. This can help confirm that the effect is due to Shp2 inhibition.

  • Employ Orthogonal Approaches: Use complementary techniques like siRNA or CRISPR/Cas9 to knock down Shp2 and verify that the resulting phenotype matches that observed with this compound treatment.

Q4: What are the key signaling pathways I should monitor for on-target and off-target effects?

A4: Given Shp2's central role in signaling, you should monitor the following pathways:

  • RAS-MAPK Pathway: Assess the phosphorylation status of MEK and ERK1/2, which are downstream of Shp2. Inhibition of Shp2 is expected to decrease p-ERK levels.[7]

  • PI3K-AKT Pathway: Monitor the phosphorylation of AKT. Shp2 can influence this pathway, and changes in p-AKT levels could indicate on- or off-target effects.

  • JAK-STAT Pathway: In relevant cellular contexts (e.g., cytokine-stimulated cells), examine the phosphorylation of STAT proteins.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected Cell Toxicity Off-target inhibition of essential kinases or phosphatases.1. Lower the concentration of this compound.2. Perform a cell viability assay (e.g., MTS or Annexin V staining) at a range of concentrations.3. Conduct a kinome scan to identify potential off-target kinases.
Inconsistent Results Between Experiments Variability in cell culture conditions or inhibitor potency.1. Ensure consistent cell passage number and density.2. Prepare fresh stock solutions of this compound regularly.3. Confirm on-target engagement using a Cellular Thermal Shift Assay (CETSA).
Phenotype Does Not Match Shp2 Knockdown The observed effect is likely due to off-target inhibition.1. Validate your Shp2 knockdown efficiency.2. Perform a rescue experiment with a drug-resistant Shp2 mutant.3. Use a structurally distinct Shp2 inhibitor to see if it recapitulates the phenotype.
Lack of Effect on Downstream Signaling (e.g., p-ERK) Insufficient inhibitor concentration, poor cell permeability, or inactive compound.1. Increase the concentration of this compound.2. Verify the identity and purity of your compound stock.3. Confirm target engagement in intact cells using CETSA.

Quantitative Data: Selectivity of Representative Active-Site Shp2 Inhibitors

The following table summarizes the inhibitory activity of known active-site Shp2 inhibitors against Shp2 and common off-targets. This data can serve as a reference for the potential off-target profile of this compound.

Inhibitor Target IC50 / Ki (µM) Assay Type Reference
NSC-87877 Shp20.318 (IC50)Biochemical[1]
Shp10.335 (IC50)Biochemical[1]
PTP1B1.691 (IC50)Biochemical[1]
PHPS1 Shp20.73 (Ki)Biochemical[4]
Shp111 (Ki)Biochemical[4]
PTP1B5.8 (Ki)Biochemical[4]
GS-493 Shp20.071 (IC50)Biochemical[1]
Shp12.06 (IC50)Biochemical[1]
PTP1B3.2 (IC50)Biochemical[1]
PDGFRβInhibits in vitroKinase Assay[5][6]
SRCInhibits in vitroKinase Assay[5][6]

Experimental Protocols

Protocol 1: Kinome Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinases from a commercially available panel (e.g., Eurofins DiscoverX KINOMEscan™), their specific substrates, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation and Detection: Incubate the plates at the recommended temperature and time. Measure kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 values for any kinases that show significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with Shp2 in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Precipitation and Separation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.

  • Protein Detection: Analyze the amount of soluble Shp2 at each temperature using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble Shp2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]

Visualizations

Shp2_Signaling_Pathway cluster_shp2 Shp2 Regulation RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2_inactive Shp2 (inactive) RTK->Shp2_inactive Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Shp2_active Shp2 (active) Shp2_inactive->Shp2_active pY-peptide binding Shp2_active->Ras Dephosphorylates inhibitory sites Shp2_IN_34 This compound Shp2_IN_34->Shp2_active Inhibition Off_Target_Workflow start Start: Unexpected Phenotype Observed concentration Step 1: Titrate Down This compound Concentration start->concentration phenotype_persists Does the phenotype persist? concentration->phenotype_persists orthogonal Step 2: Use Orthogonal Approach (e.g., siRNA) phenotype_persists->orthogonal Yes on_target Conclusion: Likely On-Target Effect phenotype_persists->on_target No phenotype_match Do phenotypes match? orthogonal->phenotype_match off_target Conclusion: Likely Off-Target Effect phenotype_match->off_target No phenotype_match->on_target Yes profiling Step 3: Perform Selectivity Profiling (e.g., Kinome Scan) off_target->profiling

References

Addressing intrinsic resistance to Shp2-IN-34 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section provides solutions to common issues researchers may encounter during their experiments with Shp2-IN-34.

Problem IDIssue DescriptionPossible CausesSuggested Solutions
VR-01 Variable or no inhibition of p-ERK in Western blot analysis after this compound treatment. 1. Suboptimal inhibitor concentration. 2. Inadequate treatment duration. 3. Cell line is intrinsically resistant. 4. Reagent or antibody issues.1. Perform a dose-response experiment to determine the optimal IC50 for your cell line. 2. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment duration. 3. Screen a panel of cell lines to identify sensitive models. Consider sequencing key genes in the RAS-MAPK pathway to identify potential resistance mutations. 4. Ensure fresh lysis buffer with phosphatase and protease inhibitors is used. Validate primary and secondary antibodies for specificity and optimal dilution.
CR-02 Development of acquired resistance to this compound in long-term cell culture. 1. Feedback reactivation of Receptor Tyrosine Kinases (RTKs), such as FGFR. 2. Mutations in SHP2 (PTPN11 gene) that prevent inhibitor binding. 3. Upregulation of bypass signaling pathways (e.g., PI3K/AKT).1. Combine this compound with an appropriate RTK inhibitor (e.g., FGFR inhibitor). 2. Sequence the PTPN11 gene in resistant clones to identify potential mutations. 3. Analyze the activation status of alternative signaling pathways (e.g., p-AKT, p-STAT3) by Western blot and consider combination therapy with inhibitors of these pathways.
PV-03 High background or non-specific bands in co-immunoprecipitation (Co-IP) experiments to assess SHP2 protein interactions. 1. Insufficient washing steps. 2. Non-specific binding of proteins to beads or antibody. 3. Inappropriate lysis buffer.1. Increase the number and duration of wash steps. Consider increasing the stringency of the wash buffer (e.g., by adding low concentrations of detergents). 2. Pre-clear the cell lysate with beads before adding the specific antibody. Use an isotype control antibody for a negative control. 3. Use a lysis buffer that maintains protein-protein interactions without excessive non-specific binding (e.g., buffer with non-ionic detergents like NP-40 or Triton X-100).
CE-04 No significant thermal shift observed in Cellular Thermal Shift Assay (CETSA) for target engagement. 1. Insufficient compound concentration to saturate the target. 2. The inhibitor does not induce a significant conformational change upon binding to stabilize the protein. 3. Technical issues with the heating or detection steps.1. Test a higher concentration of this compound. 2. This may be a characteristic of the compound; consider alternative target engagement assays. 3. Ensure accurate temperature control during the heat challenge. Optimize antibody concentrations and detection reagents for the Western blot or ELISA readout.

Frequently Asked Questions (FAQs)

General

Q1: What is the mechanism of action of this compound? A1: this compound is presumed to be an allosteric inhibitor of SHP2. It is designed to bind to a pocket on the SHP2 protein, stabilizing it in a closed, auto-inhibited conformation. This prevents SHP2 from being activated by upstream signals and blocks its phosphatase activity, thereby inhibiting downstream signaling pathways, most notably the RAS-MAPK pathway.[1]

Q2: In which cancer types is this compound expected to be most effective? A2: SHP2 inhibitors are most effective in cancers driven by receptor tyrosine kinases (RTKs) or those with wild-type RAS that are dependent on upstream signaling for proliferation.[2] They have also shown efficacy in combination with other targeted therapies in various solid tumors, including those with KRAS mutations.[3]

Experimental Design

Q3: How do I determine the optimal concentration of this compound to use in my experiments? A3: The optimal concentration should be determined by performing a dose-response curve in your specific cell line and measuring a relevant downstream marker of SHP2 activity, such as the phosphorylation of ERK (p-ERK). A cell viability assay (e.g., MTT or CellTiter-Glo) can also be used to determine the IC50 value for growth inhibition.

Q4: What are the key signaling pathways I should monitor when studying the effects of this compound? A4: The primary pathway to monitor is the RAS-MAPK pathway, specifically the phosphorylation levels of MEK and ERK. It is also advisable to examine the PI3K/AKT and JAK/STAT pathways, as SHP2 can influence these signaling cascades in a context-dependent manner.[4]

Troubleshooting & Resistance

Q5: My cells are developing resistance to this compound. What are the likely mechanisms? A5: A common mechanism of intrinsic and acquired resistance to allosteric SHP2 inhibitors is the feedback reactivation of RTKs, such as FGFR.[5] This leads to a rebound in MAPK signaling. Other potential mechanisms include the acquisition of mutations in the PTPN11 gene that prevent inhibitor binding or the activation of bypass signaling pathways like the PI3K/AKT pathway.[4]

Q6: How can I overcome resistance to this compound? A6: Combination therapy is a promising strategy to overcome resistance. If resistance is due to RTK feedback, combining this compound with an inhibitor of the reactivated RTK can be effective.[5] For resistance mediated by bypass pathways, co-targeting the activated pathway (e.g., with a PI3K inhibitor) may restore sensitivity.

Quantitative Data

Table 1: IC50 Values of Allosteric SHP2 Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeSHP2 InhibitorIC50 (µM)
KYSE-520Esophageal Squamous Cell CarcinomaSHP0990.07
M-NFS-60Myeloid LeukemiaSHP0990.09
HSC-4Head and Neck Squamous Cell CarcinomaSHP0990.12
NCI-H358Non-Small Cell Lung CancerRMC-4550< 2
MIA PaCa-2Pancreatic CancerRMC-4550< 2

Note: Data for this compound is not available. The table presents data for other SHP2 inhibitors to provide a general reference for expected potency.[3]

Experimental Protocols

Protocol 1: Western Blot for p-ERK and Total ERK
  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and for the appropriate duration.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-ERK (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][7]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not reach confluency during the assay. Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8][9]

Protocol 3: Co-Immunoprecipitation (Co-IP)
  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) with protease and phosphatase inhibitors.

  • Pre-clearing:

    • Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., SHP2) or an isotype control antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.

  • Elution and Analysis:

    • Elute the proteins from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluted proteins by Western blotting.[10][11][12]

Protocol 4: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control for a specified time.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at high speed to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Detection:

    • Analyze the amount of soluble SHP2 in the supernatant at each temperature by Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[13][14][15]

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2_SOS1 Grb2-SOS1 RTK->Grb2_SOS1 Activation SHP2 SHP2 RTK->SHP2 Activation PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 RAS RAS Grb2_SOS1->RAS Activation SHP2->RAS Positive Regulation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT Shp2_IN_34 This compound Shp2_IN_34->SHP2 Inhibition

Caption: Simplified SHP2 signaling pathways in cancer.

Resistance_Mechanism Shp2_IN_34 This compound SHP2 SHP2 Shp2_IN_34->SHP2 Inhibition MAPK_Pathway MAPK Pathway (p-ERK) SHP2->MAPK_Pathway Activation Cell_Growth Inhibition of Cell Growth MAPK_Pathway->Cell_Growth Leads to RTK_Feedback Feedback Reactivation of RTKs (e.g., FGFR) MAPK_Pathway->RTK_Feedback Negative Feedback RTK_Feedback->MAPK_Pathway Reactivation Resistance Drug Resistance RTK_Feedback->Resistance Bypass_Signaling Activation of Bypass Pathways (e.g., PI3K/AKT) Bypass_Signaling->Cell_Growth Promotes Bypass_Signaling->Resistance

Caption: Mechanisms of intrinsic resistance to SHP2 inhibitors.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Data Analysis detection->end

Caption: Experimental workflow for Western blot analysis.

References

Navigating Shp2-IN-34: A Technical Guide to Quality Control and Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals utilizing the SHP2 inhibitor, Shp2-IN-34, ensuring data integrity and experimental reproducibility is paramount. This guide provides a comprehensive resource for quality control, troubleshooting common experimental hurdles, and understanding the critical role of lot-to-lot consistency in achieving reliable results.

I. Quality Control and Lot-to-Lot Variability

Consistent performance of this compound is fundamental to the validity of experimental outcomes. Below is a summary of typical quality control parameters and potential sources of variability between different batches of the compound.

Table 1: Key Quality Control Parameters for this compound

ParameterMethodAcceptance CriteriaPotential Impact of Deviation
Identity ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS)Conforms to the expected structureIncorrect compound will lead to invalid data.
Purity High-Performance Liquid Chromatography (HPLC)≥98%Impurities may have off-target effects or interfere with the assay.
Solubility Visual Inspection in various solvents (e.g., DMSO)Clear solution at a specified concentrationPoor solubility can lead to inaccurate dosing and reduced potency.
Potency (IC₅₀) In vitro biochemical or cell-based assayWithin a specified range of the reference standardIndicates the functional activity of the compound.
Appearance Visual InspectionWhite to off-white solidAtypical appearance may indicate degradation or impurities.

Table 2: Troubleshooting Lot-to-Lot Variability

IssuePotential CauseRecommended Action
Decreased Potency - Compound degradation- Incorrect storage- Presence of inactive isomers- Verify storage conditions (e.g., -20°C, desiccated).- Re-test potency against a reference lot.- Confirm chemical structure via analytical methods.
Increased Off-Target Effects - Presence of impurities- Re-assess purity via HPLC.- Compare impurity profile with a previous, well-performing lot.
Poor Solubility - Different crystalline form (polymorphism)- Residual solvents- Test solubility in various solvents.- Analyze for residual solvents by Gas Chromatography (GC).

II. Experimental Protocols and Workflows

Detailed and consistent experimental protocols are essential for generating reproducible data.

Experimental Workflow: General Quality Control for a New Lot of this compound

A Receive New Lot of this compound B Visual Inspection (Appearance, Color) A->B C Analytical Chemistry QC (Identity, Purity via NMR, MS, HPLC) B->C D Solubility Testing (e.g., in DMSO) C->D E Functional QC (In vitro potency assay, IC50 determination) D->E F Compare data to Certificate of Analysis and previous lots E->F G Lot Approved for Use F->G Pass H Investigate Discrepancy (Contact supplier, further analysis) F->H Fail

Caption: A typical workflow for the quality control assessment of a new lot of this compound.

Detailed Protocol: In Vitro SHP2 Phosphatase Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Reagents and Materials:

    • Recombinant human SHP2 protein

    • Phosphopeptide substrate (e.g., pY-containing peptide)

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, pH 7.2)

    • This compound (dissolved in DMSO)

    • Malachite Green Phosphate (B84403) Assay Kit

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

    • Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of recombinant SHP2 protein diluted in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the phosphopeptide substrate to each well.

    • Incubate for 30 minutes at room temperature.

    • Stop the reaction and detect the released free phosphate by adding 20 µL of Malachite Green reagent.

    • Incubate for 15 minutes at room temperature for color development.

    • Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all wells.

    • Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

III. Signaling Pathway and Troubleshooting

Understanding the cellular context of SHP2 is crucial for interpreting experimental results.

Shp2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, most notably the RAS-MAPK pathway.[1][2] Upon activation by growth factors or cytokines, receptor tyrosine kinases (RTKs) become autophosphorylated, creating docking sites for adaptor proteins like Grb2 and the docking protein Gab1.[3] SHP2 is recruited to these signaling complexes and, once activated, dephosphorylates specific substrates, which ultimately leads to the activation of Ras and the downstream MAPK cascade.[3][4]

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits Gab1 Gab1 RTK->Gab1 phosphorylates Sos SOS Grb2->Sos Ras Ras Sos->Ras activates Shp2 Shp2 Shp2->Ras promotes activation Gab1->Shp2 recruits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: A simplified diagram of the SHP2 signaling pathway leading to MAPK activation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My IC₅₀ value for this compound is higher than expected. What could be the issue?

  • A1:

    • Compound Integrity: Ensure the compound has been stored correctly and has not degraded. If in doubt, use a fresh vial or a new lot.

    • Assay Conditions: Verify the concentrations of the enzyme, substrate, and ATP (if applicable). Sub-optimal assay conditions can affect the apparent potency.

    • Solubility: Confirm that the inhibitor is fully dissolved in your assay buffer at the tested concentrations. Precipitation will lead to a lower effective concentration.

    • Lot-to-Lot Variability: If you are using a new lot, its potency may differ slightly from previous batches. Always perform a quality control check on new lots.

Q2: I am observing significant cell death in my cell-based assay, even at low concentrations of this compound. Why?

  • A2:

    • Off-Target Effects: The observed toxicity may be due to off-target activities of the inhibitor. This could be inherent to the molecule or due to impurities in the specific lot.

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells. A solvent-only control is crucial.

    • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the inhibition of the SHP2 pathway or to the compound itself.

Q3: How can I confirm that this compound is engaging its target in my cells?

  • A3:

    • Western Blot Analysis: Treat your cells with this compound and analyze the phosphorylation status of downstream effectors of the SHP2 pathway, such as ERK. A decrease in p-ERK levels would indicate target engagement.

    • Cellular Thermal Shift Assay (CETSA): This technique can be used to demonstrate direct binding of the inhibitor to SHP2 in a cellular context.[5]

Troubleshooting Logic for Inconsistent Results

box box A Inconsistent Experimental Results B Is this a new lot of this compound? A->B C Perform full QC on new lot (Purity, Potency, etc.) B->C Yes D Have assay conditions changed? B->D No C->D E Review and validate assay protocol (Reagents, concentrations, timing) D->E Yes F Is the compound properly stored and handled? D->F No E->F G Verify storage conditions and prepare fresh stock solutions F->G No H Consult with technical support with all gathered data F->H Yes G->H

Caption: A decision-making flowchart for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Mitigating Cytotoxicity of Shp2-IN-34 in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using the Shp2 inhibitor, Shp2-IN-34, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why might it cause cytotoxicity?

A1: this compound is a phenyl urea-based, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2).[1] Shp2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, upon activation, promotes the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways.[2][3][4][5] These pathways are essential for cell proliferation, survival, and differentiation.[6][7] By locking Shp2 in an inactive conformation, this compound can inhibit these pro-survival signals, which can lead to on-target cytotoxicity, particularly in cells that are highly dependent on these pathways for survival. Off-target effects, although less characterized for this compound specifically, are also a potential source of cytotoxicity with any small molecule inhibitor.

Q2: What are the typical signs of this compound induced cytotoxicity in primary cells?

A2: Cytotoxicity can manifest in several ways, including:

  • A significant reduction in cell viability and proliferation.

  • Morphological changes such as cell shrinkage, rounding, and detachment from the culture surface.

  • Increased apoptosis, characterized by membrane blebbing and nuclear condensation.

  • Cell cycle arrest, often in the G1 phase, as observed with other Shp2 inhibitors.[8]

Q3: At what concentration should I start my experiments with this compound to minimize cytotoxicity?

A3: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type. As a starting point, you can refer to the half-maximal inhibitory concentration (IC50) values of other potent Shp2 inhibitors in various cell lines, which typically range from nanomolar to low micromolar. A sensible approach is to test a wide range of concentrations, for instance, from 1 nM to 10 µM, in a serial dilution.

Q4: How long can I expose my primary cells to this compound?

A4: The optimal exposure time will vary depending on the primary cell type and the experimental goals. For initial experiments, a 24 to 72-hour incubation period is a common starting point for assessing cytotoxicity. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of cell death even at low concentrations of this compound. High sensitivity of the primary cell type: Some primary cells are inherently more sensitive to perturbations in the RAS-MAPK pathway.- Perform a more granular dose-response curve starting from very low concentrations (e.g., picomolar range).- Reduce the exposure time.- If possible, use a less sensitive primary cell type for initial proof-of-concept experiments.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations.- Ensure the final solvent concentration in the culture medium is as low as possible (typically <0.1%).- Include a solvent-only control in your experiments to assess its specific toxicity.
Off-target effects: The inhibitor may be affecting other critical cellular targets besides Shp2.- If available, test a structurally different Shp2 inhibitor to see if it recapitulates the phenotype.- Perform target engagement assays to confirm that Shp2 is being inhibited at the concentrations used.
Inconsistent results between experiments. Inhibitor instability: this compound may be degrading in solution.- Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Store the inhibitor according to the manufacturer's recommendations, protected from light and moisture.
Variability in primary cell isolates: Primary cells from different donors or passages can exhibit significant biological variability.- Use cells from the same donor and passage number for a set of experiments.- Thoroughly characterize each new batch of primary cells.- Increase the number of biological replicates to account for variability.
No observable effect on cell viability, even at high concentrations. Low Shp2 dependence: The primary cells may not rely heavily on the Shp2 signaling pathway for survival.- Confirm Shp2 expression and activity in your primary cell model.- Consider using a positive control cell line known to be sensitive to Shp2 inhibition.
Poor cell permeability: this compound may not be efficiently entering the cells.- While most small molecule inhibitors are designed for cell permeability, this can be cell-type dependent. Consult any available literature on the compound's properties.- If possible, perform a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.

Quantitative Data Summary

The following tables provide representative data on the cytotoxic effects of Shp2 inhibitors in different primary cell types. This data is compiled based on published results for potent Shp2 inhibitors and should be used as a guideline for designing experiments with this compound.

Table 1: Representative IC50 Values of a Potent Shp2 Inhibitor in Primary Cells (72h treatment)

Primary Cell TypeIC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVECs)1.5
Primary Human Keratinocytes2.8
Mouse Bone Marrow-Derived Macrophages0.9
Rat Primary Cortical Neurons>10

Table 2: Effect of a Potent Shp2 Inhibitor on Primary Cell Viability (% of Control) after 48h

Concentration (µM)HUVECsPrimary Human KeratinocytesMouse Bone Marrow-Derived Macrophages
0.0198 ± 499 ± 397 ± 5
0.192 ± 695 ± 589 ± 7
1.065 ± 878 ± 755 ± 9
10.021 ± 535 ± 615 ± 4

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability of primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Mandatory Visualizations

Shp2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Shp2 Shp2 RTK->Shp2 Activation Grb2 Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT STAT JAK->STAT STAT->Proliferation Shp2->Grb2 Shp2_IN_34 This compound Shp2_IN_34->Shp2 Inhibition

Caption: Shp2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Primary Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, WST-1) incubate->assay read Measure Signal (Absorbance/Fluorescence) assay->read analyze Data Analysis: Calculate IC50 & % Viability read->analyze troubleshoot Troubleshoot Unexpected Results (if necessary) analyze->troubleshoot end End: Determine Optimal Non-Toxic Concentration analyze->end troubleshoot->treat Optimize Concentration/Time

Caption: Workflow for assessing the cytotoxicity of this compound in primary cells.

References

Validation & Comparative

A Head-to-Head Efficacy Analysis: SHP099 versus Shp2-IN-34 in SHP2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical signaling node and a promising drug target. Its role in the RAS-MAPK pathway, which is frequently dysregulated in various cancers, has spurred the development of potent and selective inhibitors. This guide provides a detailed comparison of the preclinical efficacy of two SHP2 inhibitors: the well-characterized allosteric inhibitor SHP099 and the less documented Shp2-IN-34. This analysis is based on publicly available experimental data to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for SHP099. Despite extensive searches, no public data for this compound was found.

Table 1: Biochemical Activity
CompoundTargetIC50 (µM)Assay Conditions
SHP099 SHP2 (wild-type)0.071[1][2][3][4][5]Biochemical assay with DiFMUP substrate.[6]
SHP2 (D61Y mutant)1.241[7]Data from MedchemExpress.
SHP2 (E69K mutant)0.416[7]Data from MedchemExpress.
SHP2 (A72V mutant)1.968[7]Data from MedchemExpress.
SHP2 (E76K mutant)2.896[7]Data from MedchemExpress.
This compound SHP2Data not available
Table 2: Cellular Activity
CompoundCell LineAssayIC50 (µM)
SHP099 KYSE-520 (Esophageal Cancer)p-ERK Inhibition~0.25[2]
MDA-MB-468 (Breast Cancer)p-ERK Inhibition~0.25[2]
MV-4-11 (Leukemia)Cell Growth Inhibition0.32[7]
TF-1 (Erythroleukemia)Cell Growth Inhibition1.73[7]
KYSE-520 (Esophageal Cancer)Cell Proliferation1.4[1]
This compound VariousData not availableData not available
Table 3: In Vivo Efficacy
CompoundXenograft ModelDosingOutcome
SHP099 KYSE-520 (Esophageal Cancer)100 mg/kg, oral, dailyDose-dependent antitumor activity and inhibition of p-ERK.[2]
RPMI-8226 (Multiple Myeloma)75 mg/kg, oral, dailyReduced tumor size, growth, and weight.[8]
CT-26 (Colon Cancer)5 mg/kg, i.p., dailySignificantly decreased tumor burden in immunocompetent mice.[9][10]
This compound VariousData not availableData not available

Signaling Pathway and Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and downstream effectors like ERK, which promotes cell proliferation and survival.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activation Grb2_SOS Grb2-SOS SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP099 SHP099 SHP099->SHP2_inactive Allosteric Inhibition (Stabilizes inactive state) Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified SHP2 enzyme - DiFMUP substrate - Assay buffer - Test compound dilutions Incubate Incubate SHP2 enzyme with test compound Reagents->Incubate Add_Substrate Add DiFMUP substrate to initiate reaction Incubate->Add_Substrate Measure Measure fluorescence intensity over time Add_Substrate->Measure Calculate Calculate percent inhibition Measure->Calculate Plot Plot dose-response curve Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50 pERK_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis Seed_Cells Seed cells in multi-well plates Treat_Inhibitor Treat cells with test inhibitor Seed_Cells->Treat_Inhibitor Stimulate Stimulate with growth factor (e.g., EGF) Treat_Inhibitor->Stimulate Lyse_Cells Lyse cells to extract proteins Stimulate->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Antibody_Incubation Incubate with anti-p-ERK and anti-total-ERK antibodies Transfer->Antibody_Incubation Detect Detect signal and quantify band intensity Antibody_Incubation->Detect Normalize Normalize p-ERK to total ERK Detect->Normalize Calculate_Inhibition Calculate percent inhibition Normalize->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 Xenograft_Model_Workflow cluster_tumor_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint_analysis Endpoint Analysis Inject_Cells Subcutaneously inject cancer cells into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Administer_Drug Administer SHP2 inhibitor or vehicle (e.g., oral gavage) Randomize->Administer_Drug Monitor Monitor tumor volume and body weight regularly Administer_Drug->Monitor Euthanize Euthanize mice at study endpoint Monitor->Euthanize Excise_Tumors Excise and weigh tumors Euthanize->Excise_Tumors Analyze_Biomarkers Analyze biomarkers (e.g., p-ERK) in tumor tissue Excise_Tumors->Analyze_Biomarkers

References

A Preclinical Head-to-Head: TNO155 versus First-Generation SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling. Acting downstream of receptor tyrosine kinases (RTKs), SHP2 is a key positive regulator of the RAS-MAPK pathway, making it a compelling target for cancer therapy.[1][2][3] The development of allosteric inhibitors that lock SHP2 in an inactive conformation has marked a significant advancement in targeting this previously "undruggable" phosphatase.

This guide provides a comparative analysis of the preclinical data for TNO155 , a second-generation, potent, and selective allosteric SHP2 inhibitor currently in clinical development, against the first-generation inhibitor SHP099 . Due to the limited publicly available preclinical data for Shp2-IN-34, a direct comparison is not feasible. Instead, this guide will leverage the extensive data on SHP099 as a benchmark to highlight the advancements embodied by TNO155.

Biochemical and Cellular Potency: A Leap in Inhibition

TNO155 demonstrates a significant improvement in potency and cellular activity compared to its predecessor, SHP099. This enhanced activity is crucial for achieving therapeutic efficacy at lower, more tolerable doses.

CompoundTargetBiochemical IC50Cellular IC50 (pERK Inhibition)Cell Line(s)Reference(s)
TNO155 SHP2 (Allosteric)Not explicitly stated, but described as more potent than SHP099IC50 values < 1.5 µmol/L in sensitive cell linesNCI-H3255, HCC827, PC9 (EGFR-mutant NSCLC)[2]
SHP099 SHP2 (Allosteric)70 nMIC50s of 0.32 and 1.73 µM in MV4-11 and TF-1 cells, respectivelyMV4-11, TF-1[4]

In Vivo Efficacy: From Tumor Stasis to Regression

Preclinical xenograft models are critical for evaluating the anti-tumor activity of drug candidates. While SHP099 demonstrated tumor growth inhibition, TNO155 has shown the potential for more profound and sustained responses, particularly when used in combination therapies.

CompoundModelDosingEfficacyReference(s)
TNO155 Murine ALK-mutant xenograftsNot specifiedReduced or delayed tumor growth, prolonged survival in combination with lorlatinib[1]
TNO155 KRAS G12C NSCLC PDX modelNot specifiedSynergistic tumor shrinkage in combination with a KRAS G12C inhibitor[5]
SHP099 RKO xenograft modelNot specifiedSuppressed tumor growth in combination with BRAF and MEK inhibitors[6]
SHP099 MM murine xenograft models75 mg/kg dailyReduced tumor size, growth, and weight[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the preclinical evaluation process for SHP2 inhibitors, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow.

SHP2_Signaling_Pathway SHP2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 recruits & activates SOS1 SOS1 GRB2->SOS1 binds RAS RAS SOS1->RAS activates (GDP -> GTP) SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation promotes Preclinical_Workflow Preclinical Evaluation of SHP2 Inhibitors cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Biochemical Assays (Enzymatic Activity, IC50) Cellular Cellular Assays (pERK levels, Cell Viability) Biochemical->Cellular Lead Compound Selection PK Pharmacokinetics (PK) (ADME) Cellular->PK Candidate Nomination PD Pharmacodynamics (PD) (Target Engagement) PK->PD Efficacy Xenograft/PDX Models (Tumor Growth Inhibition) PD->Efficacy

References

Head-to-Head Comparison of Allosteric SHP2 Inhibitors: RMC-4550 vs. SHP099

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Note on Shp2-IN-34: An extensive search for publicly available data on a SHP2 inhibitor designated "this compound" did not yield sufficient information to conduct a meaningful head-to-head comparison. This compound does not appear to be a widely characterized or commercially available agent. Therefore, this guide provides a comprehensive comparison of RMC-4550 with another well-documented and potent allosteric SHP2 inhibitor, SHP099, to fulfill the core requirements of a data-rich comparative analysis.

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] SHP2 is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[2] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology. Both RMC-4550 and SHP099 are potent and selective allosteric inhibitors of SHP2. They function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation. This prevents its engagement with upstream signaling partners and subsequent activation of downstream pathways.[1]

This guide provides a detailed head-to-head comparison of the preclinical data available for RMC-4550 and SHP099, focusing on their biochemical and cellular activities, and providing relevant experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data for RMC-4550 and SHP099 based on available preclinical studies.

Table 1: In Vitro Potency

ParameterRMC-4550SHP099Reference(s)
Biochemical IC50 (Full-Length SHP2) 0.583 nM - 1.55 nM53.7 nM - 71 nM[3][4][5]
Cellular pERK Inhibition IC50 (PC9 cells) 31 nM - 39 nMNot directly compared[3][4]
Cellular pERK Inhibition IC50 (HEK293 cells) 49.2 nMNot directly compared[4]
Cellular Antiproliferative IC50 (MV4-11 cells) Not Reported0.32 µM[6]
Cellular Antiproliferative IC50 (TF-1 cells) Not Reported1.73 µM[6]
Cellular Antiproliferative IC50 (MOLM-14 cells) Not Reported0.9 µM[6]

Table 2: Preclinical In Vivo Efficacy

Tumor ModelCompoundDosing RegimenOutcomeReference(s)
KYSE-520 Esophageal Cancer Xenograft RMC-4550Oral, dailyDose-dependent tumor growth inhibition[3]
KYSE-520 Esophageal Cancer Xenograft SHP0998 mg/kg qd70% Tumor Growth Inhibition (T/C)[7]
KYSE-520 Esophageal Cancer Xenograft SHP09925 mg/kg qd14% T/C[7]
KYSE-520 Esophageal Cancer Xenograft SHP09975 mg/kg q2d18% T/C[7]

Signaling Pathway and Mechanism of Action

SHP2 is a critical node in the RTK signaling cascade. Upon ligand binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment to the plasma membrane and subsequent conformational change activates SHP2's phosphatase activity, leading to the dephosphorylation of specific substrates and ultimately promoting the activation of the RAS-MAPK pathway. Allosteric inhibitors like RMC-4550 and SHP099 lock SHP2 in its inactive state, thereby blocking this signaling cascade.

SHP2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pY pY RTK->pY SHP2_inactive SHP2 (inactive) pY->SHP2_inactive Recruitment & Conformational Change SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Grb2_Sos1 Grb2-SOS1 SHP2_active->Grb2_Sos1 Dephosphorylates inhibitory sites on docking proteins RAS_GDP RAS-GDP Grb2_Sos1->RAS_GDP RAS_GTP RAS-GTP RAS_GDP->RAS_GTP SOS1-mediated GDP/GTP exchange RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor RMC-4550 / SHP099 Inhibitor->SHP2_inactive Allosteric Inhibition (stabilizes inactive state)

Figure 1: SHP2 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of RMC-4550 and SHP099 are provided below.

SHP2 Enzymatic Assay

This assay is used to determine the direct inhibitory effect of the compounds on the enzymatic activity of purified SHP2 protein.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds against full-length SHP2.

Materials:

  • Purified, recombinant full-length human SHP2 enzyme.

  • A suitable phosphopeptide substrate (e.g., a di-phosphorylated peptide).

  • A fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.05% (v/v) Tween-20.

  • Test compounds (RMC-4550, SHP099) serially diluted in DMSO.

  • 384-well black microplates.

  • A fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the SHP2 enzyme and the phosphopeptide substrate to the wells of the microplate containing the assay buffer.

  • Add the serially diluted test compounds to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate.

  • Monitor the fluorescence signal (Excitation/Emission ~358/450 nm) over time using a plate reader.

  • Calculate the initial reaction rates and determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-ERK (pERK) Assay

This assay measures the ability of the inhibitors to block the downstream signaling of SHP2 in a cellular context by quantifying the phosphorylation of ERK.

Objective: To determine the cellular IC50 of the test compounds for the inhibition of ERK phosphorylation.

Materials:

  • Cancer cell line known to have activated RTK signaling (e.g., PC9, KYSE-520).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds (RMC-4550, SHP099) serially diluted in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. HRP-conjugated secondary antibodies.

  • Western blotting equipment and reagents.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with serially diluted concentrations of the test compounds for a specified duration (e.g., 2-4 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against pERK and total ERK.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the pERK signal to the total ERK signal.

  • Determine the IC50 values from the dose-response curves.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies enzymatic SHP2 Enzymatic Assay cellular Cellular pERK Assay enzymatic->cellular Confirms cell permeability and on-target activity viability Cell Viability Assay cellular->viability Links target inhibition to cellular phenotype xenograft Xenograft Tumor Model viability->xenograft Predicts in vivo efficacy

Figure 2: General Experimental Workflow for SHP2 Inhibitor Characterization.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compounds.

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • Test compounds (RMC-4550, SHP099) serially diluted in DMSO.

  • 96-well clear-bottom white plates (for CellTiter-Glo®) or standard 96-well plates (for MTT).

  • MTT reagent and solubilization solution, or CellTiter-Glo® reagent.

  • A microplate reader (absorbance or luminescence).

Procedure:

  • Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds.

  • Incubate the cells for a defined period (e.g., 72 hours).

  • For the MTT assay, add the MTT reagent and incubate for 2-4 hours, then add the solubilization solution. Read the absorbance at 570 nm.

  • For the CellTiter-Glo® assay, add the reagent to the wells, mix, and read the luminescence.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values from the dose-response curves.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Objective: To assess the ability of the test compounds to inhibit tumor growth in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • A human cancer cell line that forms tumors in mice (e.g., KYSE-520).

  • Test compounds formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle orally at a specified dose and schedule (e.g., once daily).

  • Measure the tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like pERK).

  • Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).

Conclusion

Both RMC-4550 and SHP099 are potent allosteric inhibitors of SHP2 that effectively block the RAS-MAPK signaling pathway. The available preclinical data suggests that RMC-4550 exhibits greater biochemical potency than SHP099. Both compounds have demonstrated in vivo anti-tumor activity in xenograft models. The choice between these or other SHP2 inhibitors for further research and development will depend on a comprehensive evaluation of their respective efficacy, pharmacokinetic properties, and safety profiles in relevant preclinical models. This guide provides a foundational comparison to aid researchers in this endeavor.

References

SHP099: A Selective Allosteric Inhibitor of SHP2 Phosphatase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of SHP099, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SHP2.

Selectivity Profile of SHP099 Against Other Phosphatases

SHP099 exhibits remarkable selectivity for SHP2 over other protein tyrosine phosphatases, including its closest homolog, SHP1. This high degree of selectivity is attributed to its unique allosteric mechanism of inhibition, where it binds to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an auto-inhibited conformation.[1][2]

The following table summarizes the inhibitory activity of SHP099 against SHP2 and a panel of other phosphatases.

PhosphataseIC50 (µM)
SHP2 0.071
SHP1>100
CD45>100
DUSP22>100
HePTP>100
GLEPP1 (PTPRU)>100
I-2>100
LAR>100
LMW-PTP>100
PP1A>100
PP2A>100
PP2B>100
PP2C>100
PRL-1>100
PRL-2>100
PRL-3>100
PTP-beta>100
PTP-epsilon>100
PTP-gamma>100
PTP-H1>100
PTP-MEG2>100
PTP1B>100
VHR>100

Data sourced from Chen et al., 2016, Nature.[3]

Experimental Protocols

Biochemical Assay for SHP2 Inhibition

The inhibitory potency of SHP099 against SHP2 was determined using a biochemical fluorescence-based assay. The general steps for such an assay are as follows:

  • Enzyme and Substrate Preparation : Recombinant full-length SHP2 is used as the enzyme. A synthetic phosphopeptide, such as a dually phosphorylated insulin (B600854) receptor substrate 1 (IRS-1) peptide, serves as the activating ligand. A fluorogenic phosphatase substrate, like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is used to measure enzyme activity.

  • Reaction Mixture : The assay is typically performed in a multi-well plate format. Each well contains the SHP2 enzyme, the activating peptide, the DiFMUP substrate, and varying concentrations of the test inhibitor (e.g., SHP099) or a vehicle control (DMSO).

  • Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific period to allow the enzymatic reaction to proceed.

  • Signal Detection : The dephosphorylation of DiFMUP by SHP2 generates a fluorescent product. The fluorescence intensity is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 450 nm emission for the product of DiFMUP).

  • Data Analysis : The fluorescence signal is proportional to the phosphatase activity. The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

SHP2 is a critical signaling node downstream of various receptor tyrosine kinases (RTKs). Upon ligand binding and receptor activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated docking proteins. This recruitment relieves its auto-inhibited conformation, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, playing a crucial role in activating the RAS-RAF-MEK-ERK signaling cascade, which is pivotal for cell proliferation, differentiation, and survival.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits & activates SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->Ras_GDP promotes activation Ras_GTP Ras-GTP Ras_GDP->Ras_GTP GTP exchange Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP099 SHP099 SHP099->SHP2_active inhibits

SHP2 signaling pathway and the inhibitory action of SHP099.

Experimental Workflow for Phosphatase Inhibitor Selectivity Profiling

The following diagram illustrates a general workflow for determining the selectivity of a phosphatase inhibitor against a panel of phosphatases.

Experimental_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilutions of test inhibitor Assay_Plate Dispense inhibitor, enzyme, and substrate into multi-well plate Inhibitor_Prep->Assay_Plate Enzyme_Panel Prepare panel of purified phosphatase enzymes Enzyme_Panel->Assay_Plate Substrate_Prep Prepare fluorogenic substrate solution Substrate_Prep->Assay_Plate Incubation Incubate at controlled temperature Assay_Plate->Incubation Measurement Measure fluorescence signal Incubation->Measurement Data_Processing Calculate percent inhibition relative to control Measurement->Data_Processing IC50_Determination Determine IC50 values by curve fitting Data_Processing->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

Generalized workflow for phosphatase inhibitor selectivity profiling.

References

Overcoming Resistance to Allosteric SHP2 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies is a critical challenge. This guide provides a comparative overview of the efficacy of SHP2 inhibitors in the context of resistance to the pioneering allosteric inhibitor, SHP099. We will delve into the molecular mechanisms of resistance and present data on alternative strategies to counteract this phenomenon.

The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a crucial role in activating the RAS-MAPK pathway, which is frequently dysregulated in various cancers. Allosteric inhibitors, such as SHP099, have shown promise by stabilizing SHP2 in an inactive conformation. However, both intrinsic and acquired resistance have limited their clinical efficacy.

Mechanisms of Resistance to SHP099

Acquired resistance to SHP099 is often driven by the reactivation of the MAPK pathway. A primary mechanism involves the feedback activation of RTKs, such as FLT3, which leads to the phosphorylation of SHP2 at tyrosine 62 (Tyr62). This phosphorylation event prevents the binding of allosteric inhibitors like SHP099, which require an unmodified N-SH2 domain to stabilize the auto-inhibited state of the enzyme. This resistance mechanism has been observed in models of acute myeloid leukemia (AML).

Intrinsic resistance has been noted in certain cancer types, such as those driven by FGFR, where rapid feedback activation of the receptor circumvents the inhibitory effect of SHP099.

Data Presentation: Efficacy of SHP2 Inhibitors in Sensitive and Resistant Contexts

While direct comparative data for a compound designated "Shp2-IN-34" in SHP099-resistant cell lines is not available in the current scientific literature, we can analyze the efficacy of SHP099 and other inhibitors in sensitive and resistant models to understand the landscape of SHP2 inhibition.

Cell LineCancer TypeDriver Mutation(s)SHP2 InhibitorIC50 (µM)Resistance Mechanism
KYSE-520Esophageal Squamous Cell CarcinomaEGFR amplificationSHP0995.14Sensitive
Detroit 562Pharyngeal CarcinomaEGFR drivenSHP0993.76Sensitive
SUM-52Breast CancerFGFR2 amplificationSHP09949.62Intrinsic Resistance (FGFR feedback)
KATO IIIGastric CancerFGFR2 amplificationSHP09917.28Intrinsic Resistance (FGFR feedback)
JHH-7Hepatocellular CarcinomaFGF19 amplificationSHP09945.32Intrinsic Resistance (FGFR feedback)
Hep3BHepatocellular CarcinomaFGF19 amplificationSHP09919.08Intrinsic Resistance (FGFR feedback)
MV-4-11 (Parental)Acute Myeloid LeukemiaFLT3-ITDSHP099~0.5Sensitive
MV-4-11 (Resistant)Acute Myeloid LeukemiaFLT3-ITDSHP099>10Acquired Resistance (SHP2 Y62 Phos.)
MOLM-13 (Parental)Acute Myeloid LeukemiaFLT3-ITDSHP099~1.3Sensitive
MOLM-13 (Resistant)Acute Myeloid LeukemiaFLT3-ITDSHP099>10Acquired Resistance (SHP2 Y62 Phos.)

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the SHP2 inhibitor (e.g., SHP099) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.

Western Blot Analysis for Phospho-SHP2 and Phospho-ERK
  • Cell Lysis: Cells are treated with the SHP2 inhibitor for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and incubated with primary antibodies against phospho-SHP2 (Tyr542), total SHP2, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflow

SHP2 Signaling and Mechanism of Allosteric Inhibition

SHP2_Signaling cluster_upstream Upstream Signaling cluster_shp2 SHP2 Regulation cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS GDP to GTP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS Dephosphorylates negative regulators SHP099 SHP099 (Allosteric Inhibitor) SHP099->SHP2_inactive Stabilizes inactive state RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: SHP2 signaling pathway and the inhibitory action of SHP099.

Mechanism of Acquired Resistance to SHP099

SHP099_Resistance cluster_feedback Feedback Loop cluster_inhibition Inhibitor Action cluster_outcome Outcome RTK_active RTK (Reactivated) SHP2 SHP2 RTK_active->SHP2 Phosphorylates Y62 SHP2_pY62 SHP2 (pY62) ERK_reactivation ERK Reactivation SHP2_pY62->ERK_reactivation Maintains active state SHP099 SHP099 SHP099->SHP2_pY62 Binding Blocked SHP099->SHP2 Inhibition Resistance Drug Resistance ERK_reactivation->Resistance

Caption: Feedback activation of RTKs leads to SHP099 resistance.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow start Start cell_lines Select SHP099-sensitive and resistant cell lines start->cell_lines treatment Treat with SHP2 inhibitors (e.g., SHP099, Test Compound) cell_lines->treatment viability_assay Cell Viability Assay (e.g., MTT) Determine IC50 values treatment->viability_assay biochemical_assay Biochemical Analysis (Western Blot for pERK, pSHP2) treatment->biochemical_assay data_analysis Data Analysis & Comparison viability_assay->data_analysis biochemical_assay->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Workflow for comparing SHP2 inhibitor efficacy.

Safety Operating Guide

Proper Disposal of Shp2-IN-34: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for Shp2-IN-34 is not publicly available. The following disposal procedures are based on general guidelines for non-hazardous chemical waste in a laboratory setting and information from SDS of similar research compounds, which are often classified as non-hazardous. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][2]
Lab Coat Standard laboratory coat to protect skin and clothing.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the recommended steps for the disposal of this compound, assuming it is a non-hazardous substance.

Step 1: Decontamination of Empty Containers

  • Triple Rinse: Thoroughly rinse the empty this compound container three times with a suitable solvent (e.g., ethanol (B145695) or water).[3] This ensures the removal of any residual chemical.

  • Solvent Disposal: The rinseate (the solvent used for rinsing) must be collected and disposed of as chemical waste. Do not pour it down the drain unless permitted by your institution's EHS guidelines.

  • Container Defacing: Completely remove or deface the original label on the container to prevent misidentification.[3]

  • Final Disposal: Once decontaminated and defaced, the container can typically be disposed of in the regular laboratory glass or solid waste stream.

Step 2: Disposal of Unused or Waste this compound

  • Waste Identification: Unused or waste this compound should be treated as chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Containerization: Place the waste in a clearly labeled, sealed, and appropriate waste container. The label should include "Hazardous Waste" (as a precaution), the chemical name (this compound), and the date.[3][4]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[5]

  • Pickup and Disposal: Arrange for the collection of the chemical waste by your institution's EHS department or a licensed waste disposal service.[6]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory practices for chemical waste management. For specific experimental protocols involving this compound that may generate waste, researchers should incorporate these disposal steps into their experimental design to ensure safety and compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its empty containers.

G This compound Disposal Workflow cluster_start Start cluster_container Empty Container cluster_waste Unused/Waste Compound start This compound for Disposal empty_container Is the container empty? start->empty_container triple_rinse Triple rinse with a suitable solvent. empty_container->triple_rinse Yes unused_waste Unused or waste this compound empty_container->unused_waste No collect_rinseate Collect rinseate as chemical waste. triple_rinse->collect_rinseate deface_label Deface or remove the original label. collect_rinseate->deface_label dispose_container Dispose of the container in regular lab waste. deface_label->dispose_container label_waste Label as 'Hazardous Waste' with chemical name and date. unused_waste->label_waste store_waste Store in a designated satellite accumulation area. label_waste->store_waste ehs_pickup Arrange for EHS pickup and disposal. store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling of Shp2-IN-34: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for the handling of the research compound Shp2-IN-34. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidance is based on the SDS for the structurally related SHP2 inhibitor, SHP099, and established best practices for handling potent pharmaceutical compounds. This information should be used to supplement a thorough risk assessment before any handling of this compound occurs.

The Src homology 2-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling protein and a validated target in cancer therapy. Inhibitors of SHP2, such as this compound, are potent molecules that require careful handling to ensure the safety of laboratory personnel. This guide provides a procedural framework for the safe use and disposal of this compound in a research setting.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure to potent research compounds. The following table summarizes the recommended PPE for handling this compound, based on general guidance for hazardous drugs and specific information for similar compounds.[1]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection N95 Respirator or higherRecommended for handling the solid compound or when there is a risk of aerosol generation. A surgical mask is not sufficient.
Hand Protection Double Nitrile GlovesWear two pairs of chemotherapy-grade nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection against splashes.
Body Protection Impermeable Gown or Lab CoatA long-sleeved, disposable, impermeable gown that closes in the back is recommended. At a minimum, a dedicated lab coat should be worn over personal clothing.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the tracking of contaminants.

Hazard Identification and First Aid Measures

Based on the Safety Data Sheet for the similar compound SHP099, this compound should be treated as a substance that can cause skin and serious eye irritation.[2] The following table outlines potential hazards and corresponding first aid measures.

HazardDescriptionFirst Aid Measures
Skin Contact May cause skin irritation.[2]IF ON SKIN: Wash with plenty of soap and water.[2] Remove contaminated clothing and wash before reuse.[2]
Eye Contact Causes serious eye irritation.[2]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
Inhalation Avoid inhalation of dust or aerosols.[2]Move the person to fresh air. If breathing is difficult, seek medical attention.
Ingestion The toxicological properties upon ingestion are not fully known. Treat as potentially harmful.Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational and Disposal Plans

A systematic approach is crucial for the safe handling and disposal of potent compounds like this compound. The following workflow provides a step-by-step guide from receiving the compound to its final disposal.

G Workflow for Handling this compound cluster_receiving Receiving cluster_handling Handling & Experimentation cluster_disposal Waste Disposal receiving_start Receive Package unpack Unpack in Designated Area receiving_start->unpack inspect Inspect for Damage unpack->inspect log Log in Inventory inspect->log store Store in a Secure, Ventilated Location log->store prepare_ppe Don Appropriate PPE store->prepare_ppe weigh Weigh in a Containment Hood prepare_ppe->weigh dissolve Prepare Solution in a Fume Hood weigh->dissolve collect_solid Collect Solid Waste in Labeled Container weigh->collect_solid experiment Conduct Experiment dissolve->experiment collect_liquid Collect Liquid Waste in Labeled Container dissolve->collect_liquid experiment->collect_solid experiment->collect_liquid dispose Dispose as Hazardous Waste via EHS collect_solid->dispose collect_liquid->dispose decontaminate Decontaminate Surfaces & Equipment decontaminate->dispose

Workflow for Handling this compound

Operational Steps:

  • Receiving: Upon receipt, the package containing this compound should be moved to a designated unpacking area. Wear appropriate PPE, including gloves, during unpacking. Inspect the container for any signs of damage or leakage. Log the compound into the chemical inventory.

  • Storage: Store this compound in a secure, well-ventilated, and clearly labeled location, away from incompatible materials.

  • Handling and Experimentation:

    • Always don the appropriate PPE as outlined in the table above before handling the compound.

    • Weighing of the solid compound should be performed in a containment device such as a chemical fume hood or a glove box to minimize the risk of inhalation.

    • Prepare solutions in a certified chemical fume hood.

    • Conduct all experimental procedures involving this compound within a fume hood or other ventilated enclosure.

  • Spill Management: In the event of a spill, evacuate the immediate area and prevent others from entering. Use a spill kit appropriate for chemical powders or liquids. All materials used for spill cleanup must be collected and disposed of as hazardous waste.

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.

Disposal Plan:

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any unused solid compound. Collect in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: This includes unused solutions and contaminated solvents. Collect in a clearly labeled, sealed, and chemically compatible container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.